ER degrader 6
Description
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Properties
Molecular Formula |
C33H34FN3O5SSe |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
[6-[4-[6-[ethyl-(2-fluorophenyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate |
InChI |
InChI=1S/C33H34FN3O5SSe/c1-2-37(27-9-6-5-8-26(27)34)43(40,41)29-20-28-31(22-13-17-25(38)18-14-22)32(33(29)42-28)23-11-15-24(16-12-23)36-30(39)10-4-3-7-19-44-21-35/h5-6,8-9,11-18,28-29,33,38H,2-4,7,10,19-20H2,1H3,(H,36,39) |
InChI Key |
OVNVQSFVXDRGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1F)S(=O)(=O)C2CC3C(=C(C2O3)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of Estrogen Receptor Degraders: A Technical Guide
The term "ER degrader 6" encompasses at least three distinct molecular entities, each with a unique mechanism for targeting and degrading the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This technical guide provides an in-depth analysis of the core mechanisms of action, quantitative data, and experimental protocols for "PROTAC ERα Degrader-6 (compound A2)," a fluorescent PROTAC; "ERα degrader 6 (Compound 31q)," a dual-function selective estrogen receptor degrader (SERD) and aromatase inhibitor; and "receptor degrader 6 (GNE-149)," a potent SERD. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
PROTAC ERα Degrader-6 (Compound A2): A Fluorescent Theranostic Agent
PROTAC ERα Degrader-6 (compound A2) is a Proteolysis Targeting Chimera (PROTAC) designed to not only induce the degradation of ERα but also to enable real-time visualization of this process due to its intrinsic fluorescence.[1] This dual functionality makes it a valuable tool for studying the dynamics of ERα degradation in living cells.
Mechanism of Action
As a heterobifunctional molecule, PROTAC ERα Degrader-6 simultaneously binds to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. The fluorescent nature of the molecule allows for the direct tracking of its cellular localization and the subsequent disappearance of the ERα protein. The specific E3 ligase recruited by compound A2 is the von Hippel-Lindau (VHL) E3 ligase.[1]
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | MCF-7 | 0.11 µM | [2] |
| DC50 (ERα Degradation) | MCF-7 | 0.12 µM | [1] |
| Emission Wavelength (Em) | - | 582 nm | [2] |
| Stokes Shift | - | 116 nm |
Experimental Protocols
Western Blot for ERα Degradation:
-
Cell Culture and Treatment : MCF-7 cells are cultured in appropriate media and treated with varying concentrations of PROTAC ERα Degrader-6 (compound A2) for a specified duration (e.g., 24 hours).
-
Cell Lysis : Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for ERα and a loading control protein (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTT/CCK-8):
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the compound for a specified period (e.g., 72 hours).
-
Reagent Addition : MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement : The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
ERα degrader 6 (Compound 31q): A Dual-Targeting SERD and Aromatase Inhibitor
ERα degrader 6 (Compound 31q) is a novel molecule that exhibits a dual mechanism of action. It functions as a selective estrogen receptor degrader (SERD) and also inhibits the enzyme aromatase, which is responsible for the biosynthesis of estrogens. This dual activity presents a promising strategy to overcome endocrine resistance in breast cancer.
Mechanism of Action
As a SERD, compound 31q binds to ERα and induces a conformational change that leads to the degradation of the receptor through the ubiquitin-proteasome pathway. Simultaneously, it acts as an aromatase inhibitor, blocking the conversion of androgens to estrogens, thereby reducing the levels of ligands that can activate any remaining ERα.
Quantitative Data
| Parameter | Value | Reference |
| Ki (ERα) | 75 nM | |
| IC50 (Aromatase) | 37.7 nM |
Experimental Protocols
Aromatase Inhibition Assay:
-
Enzyme and Substrate Preparation : Recombinant human aromatase and a fluorogenic substrate are prepared in an assay buffer.
-
Compound Incubation : The enzyme is pre-incubated with various concentrations of Compound 31q.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement : The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis : The rate of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.
Receptor Degrader 6 (GNE-149): A Potent and Orally Bioavailable SERD
Receptor degrader 6, also known as GNE-149 (compound 12 in the cited publication), is a potent and orally bioavailable selective estrogen receptor degrader (SERD). The crystal structure of a related compound (compound 6) in complex with ERα (PDB ID: 6WOK) has elucidated its binding mode.
Mechanism of Action
GNE-149 functions as a pure antagonist of ERα. It binds to the ligand-binding domain of the receptor, inducing a conformational change that impairs receptor dimerization and nuclear translocation. This altered conformation also leads to an unstable protein complex that is recognized by the cellular machinery and targeted for degradation by the proteasome.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Antiproliferation) | MCF7 | 0.2 nM | |
| IC50 (Antiproliferation) | T47D | 0.2 nM | |
| DC50 (ERα Degradation) | MCF7 | 1.1 nM | |
| Dmax (ERα Degradation) | MCF7 | >95% | |
| DC50 (ERα Degradation) | T47D | 1.8 nM | |
| Dmax (ERα Degradation) | T47D | >95% |
Experimental Protocols
ERα Degradation Assay (In-Cell Western):
-
Cell Seeding and Treatment : Cells are seeded in 96-well plates and treated with GNE-149 for the desired time.
-
Fixation and Permeabilization : Cells are fixed with formaldehyde and permeabilized with Triton X-100.
-
Blocking : Wells are blocked to reduce non-specific antibody binding.
-
Primary Antibody Incubation : Cells are incubated with a primary antibody against ERα.
-
Secondary Antibody Incubation : Cells are incubated with an infrared dye-conjugated secondary antibody.
-
Normalization : A second primary antibody for a normalization protein (e.g., total protein stain) is added, followed by a spectrally distinct infrared dye-conjugated secondary antibody.
-
Imaging and Analysis : The plate is scanned on an infrared imaging system, and the ERα signal is normalized to the total protein signal.
Uterine Wet Weight (UWW) Assay (in vivo):
-
Animal Model : Immature female rats are used.
-
Dosing : Animals are treated with the test compound, a vehicle control, and a positive control (e.g., estradiol) for a set number of days.
-
Tissue Collection : At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
Data Analysis : The uterine wet weight is normalized to the total body weight. An increase in the UWW relative to the vehicle control indicates agonist activity, while a blockage of the estradiol-induced increase indicates antagonist activity.
This guide provides a comprehensive overview of the distinct mechanisms of action for three different molecules that may be referred to as "this compound." The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of breast cancer drug discovery and development.
References
An In-depth Technical Guide to ER Degrader 6: A Tale of Two Molecules
The term "ER degrader 6" can refer to at least two distinct molecules, each with a unique chemical structure and mechanism of action for targeting the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This guide provides a detailed technical overview of both ERα degrader 6 (Compound 31q) , a dual-targeting selective estrogen receptor degrader (SERD) and aromatase inhibitor (AI), and PROTAC ERα Degrader-6 (compound A2) , a potent proteolysis-targeting chimera (PROTAC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their chemical properties, biological activities, and the experimental methodologies used for their characterization.
ERα degrader 6 (Compound 31q): A Dual-Action Approach to Endocrine Resistance
ERα degrader 6 (Compound 31q) is a novel small molecule designed to overcome endocrine resistance in breast cancer by simultaneously degrading ERα and inhibiting aromatase, the enzyme responsible for estrogen synthesis.[1][2] This dual-targeting strategy aims to provide a more comprehensive blockade of estrogen signaling.
Chemical Structure and Properties
The chemical properties of ERα degrader 6 (Compound 31q) are summarized in the table below.
| Property | Value |
| IUPAC Name | Not publicly available |
| Synonyms | Compound 31q |
| Molecular Formula | C₂₈H₂₃F₃N₄O₄S |
| Molecular Weight | 568.57 g/mol |
| CAS Number | 2775441-10-4 |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
Biological Activity and Quantitative Data
ERα degrader 6 (Compound 31q) has demonstrated potent activity in preclinical studies.[1][2] A summary of its key biological data is presented in the following table.
| Assay | Cell Line / Target | Result (IC₅₀ / Kᵢ / DC₅₀) |
| ERα Binding Affinity (Kᵢ) | ERα | 75 nM |
| Aromatase Inhibitory Activity (IC₅₀) | Aromatase (ARO) | 37.7 nM |
| ERα Degradation (DC₅₀) | MCF-7 | Not publicly available |
| Anti-proliferative Activity (IC₅₀) | MCF-7 | Not publicly available |
| Anti-proliferative Activity (IC₅₀) | T-47D | Not publicly available |
Mechanism of Action
ERα degrader 6 (Compound 31q) functions through a dual mechanism. As a SERD, it binds to ERα, inducing a conformational change that marks the receptor for degradation by the cellular ubiquitin-proteasome system. Concurrently, as an aromatase inhibitor, it blocks the conversion of androgens to estrogens, thereby reducing the levels of the primary ligand for ERα. This two-pronged attack is designed to be effective even in tumors that have developed resistance to traditional endocrine therapies.
References
In-Depth Technical Guide: Discovery and Synthesis of PROTAC ERα Degrader-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC ERα Degrader-6, a novel fluorescent probe with dual functionality for both visualizing and inducing the degradation of Estrogen Receptor Alpha (ERα). This molecule, also referred to as compound A2 in its primary publication, represents a significant advancement in the development of theranostic agents for ERα-positive breast cancer.
Core Concept and Design Strategy
PROTAC ERα Degrader-6 was rationally designed as a heterobifunctional molecule, a hallmark of Proteolysis Targeting Chimeras (PROTACs). The fundamental principle of PROTAC technology is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.[1][2]
The design of PROTAC ERα Degrader-6 incorporates three key components:
-
A fluorescent ligand for ERα: This moiety selectively binds to the estrogen receptor alpha, the target protein of interest. The intrinsic fluorescence of this ligand allows for real-time visualization of the PROTAC's localization and the subsequent degradation of ERα within living cells.
-
A ligand for an E3 Ubiquitin Ligase: This component recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the UPS.
-
A flexible linker: This chemical linker connects the ERα ligand and the VHL ligand, bringing the target protein and the E3 ligase into close proximity.
This strategic assembly facilitates the formation of a ternary complex between ERα, PROTAC ERα Degrader-6, and the VHL E3 ligase. This proximity enables the VHL ligase to tag ERα with ubiquitin molecules, marking it for degradation by the proteasome.
Logical Flow of PROTAC Action
Caption: Mechanism of action for PROTAC ERα Degrader-6.
Synthesis of PROTAC ERα Degrader-6
The synthesis of PROTAC ERα Degrader-6 is a multi-step process that involves the individual synthesis of the fluorescent ERα ligand and the VHL E3 ligase ligand, followed by their conjugation via a linker.
Experimental Workflow for Synthesis
References
The Technical Core of ER Degrader 6: A Guide for Drug Development Professionals
An In-depth Analysis of Target Engagement and Cellular Efficacy
This technical guide provides a detailed overview of ER Degrader 6, a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively target and eliminate Estrogen Receptor alpha (ERα), a key driver in the progression of ER-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the binding affinity, cellular activity, and underlying mechanisms of this compound.
Target Protein and Mechanism of Action
The designated target protein for this compound is Estrogen Receptor alpha (ERα) . As a PROTAC, this molecule operates through a novel mechanism of action that hijacks the cell's natural protein disposal machinery. This compound is a heterobifunctional molecule, comprised of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing ERα into close proximity with the E3 ligase. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This targeted degradation leads to a significant reduction in cellular ERα levels, thereby inhibiting downstream signaling pathways that promote tumor growth.
Quantitative Analysis of Binding Affinity and Cellular Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and cellular activity data for PROTAC ERα Degrader-6 (also referred to as compound A2) and a structurally related fluorescent PROTAC degrader.
| Parameter | Cell Line | Value (µM) | Description |
| IC50 | MCF-7 | 0.11[1] | The concentration at which 50% of the cell proliferation is inhibited. |
| DC50 | - | 0.12 | The concentration required to degrade 50% of the target protein (ERα). |
Table 1: Cellular Activity of PROTAC ERα Degrader-6 (Compound A2)
| Parameter | Value (µM) | Description |
| DC50 | 0.12 | The concentration required to degrade 50% of the target protein (ERα). |
| IC50 | 0.051 | The concentration at which 50% of the cell proliferation is inhibited. |
Table 2: Activity of a Structurally Related Fluorescent ERα PROTAC (Compound A3)[2]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the action and evaluation of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of ERα degradation by this compound.
References
An In-depth Technical Guide to the Role of ER Degraders in ER-Positive Breast Cancer, Featuring Vepdegestrant (ARV-471)
Disclaimer: Publicly available information on a specific molecule designated "ER degrader 6" or "PROTAC ERα Degrader-6" is limited, primarily detailing its anti-proliferative activity in MCF-7 cells (IC₅₀ of 0.11 μM) and its fluorescent properties[1]. To provide a comprehensive technical guide that meets the core requirements of in-depth data, experimental protocols, and signaling pathways, this document will focus on vepdegestrant (ARV-471) . Vepdegestrant is a well-characterized, clinically advanced PROTAC ER degrader with extensive preclinical and clinical data, serving as an exemplary model for this class of therapeutics.
Introduction to PROTAC ER Degraders
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[2] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[2][3]
Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to overcome these limitations. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to specifically target and eliminate disease-causing proteins. An ER-targeting PROTAC, such as vepdegestrant, consists of three components:
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A ligand that binds to the estrogen receptor (ERα).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., cereblon or Von Hippel-Lindau).
-
A linker connecting the two ligands.
This structure facilitates the formation of a ternary complex between ERα, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This direct degradation mechanism offers potential advantages over traditional endocrine therapies, including activity against both wild-type and mutant ERα.
Quantitative Data Presentation
The following tables summarize the preclinical efficacy of vepdegestrant (ARV-471) in various ER+ breast cancer models.
Table 1: In Vitro Activity of Vepdegestrant
| Cell Line | ER Status | IC₅₀ (nM) for Proliferation Inhibition | DC₅₀ (nM) for ERα Degradation | E3 Ligase Recruited |
| MCF-7 | Wild-type | ~1-10 | < 1 | Cereblon |
| T-47D | Wild-type | ~1-10 | < 1 | Cereblon |
| ZR-75-1 | Wild-type | ~1-10 | < 1 | Cereblon |
| MCF-7 Y537S | Mutant | ~10-20 | ~2-10 | Cereblon |
| T-47D D538G | Mutant | ~10-20 | ~2-10 | Cereblon |
Data compiled from preclinical studies of vepdegestrant and similar PROTAC ER degraders.
Table 2: In Vivo Efficacy of Vepdegestrant in Xenograft Models
| Xenograft Model | ER Status | Vepdegestrant Treatment | Tumor Growth Inhibition (TGI) (%) | Comparison with Fulvestrant |
| MCF-7 Orthotopic | Wild-type | Monotherapy | 87% - 123% | Superior to fulvestrant (31% - 80% TGI) |
| ST941/HI (PDX) | Y537S Mutant | Monotherapy | 102% (regression) | Fulvestrant showed minimal efficacy |
| ST941/HI/PBR (PDX) | Y537S Mutant, Palbociclib-resistant | Monotherapy | 102% | Fulvestrant showed minimal efficacy |
| MCF-7 | Wild-type | Combination with Palbociclib | Tumor regression | Greater than fulvestrant + palbociclib |
| T-47D | Wild-type | Combination with CDK4/6 inhibitors | Synergistic anti-tumor efficacy | Not specified |
PDX: Patient-Derived Xenograft. Data extracted from preclinical studies of vepdegestrant.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of ER degraders.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the ER degrader or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the ERα levels as a percentage of the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and cytotoxicity by quantifying ATP, an indicator of metabolically active cells.
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Cell Seeding:
-
Seed ER+ breast cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the ER degrader or vehicle control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of an ER degrader in a living organism.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG)).
-
For ER+ models, supplement with a slow-release estradiol pellet implanted subcutaneously.
-
-
Tumor Implantation:
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Inject ER+ breast cancer cells (e.g., MCF-7) or fragments of a patient-derived xenograft (PDX) subcutaneously or into the mammary fat pad.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the ER degrader (e.g., by oral gavage for vepdegestrant) and vehicle control daily or as per the dosing schedule.
-
Monitor tumor volume using calipers (Volume = (length × width²)/2) and body weight regularly.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for ERα degradation).
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of a PROTAC ER degrader like vepdegestrant.
Caption: Downstream effects of ERα degradation on cell cycle and survival.
Experimental and Logical Workflows
Caption: Preclinical evaluation workflow for a novel ER degrader.
References
Preclinical Profile of PROTAC ERα Degrader 6: A Technical Overview
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers, making it a critical target for therapeutic intervention. While various endocrine therapies have been developed, the emergence of resistance remains a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins, such as ERα, through the ubiquitin-proteasome system. This technical guide focuses on the preclinical data available for a specific fluorescent ERα degrader, designated as PROTAC ERα Degrader-6 (also referred to as compound A2). This molecule not only promotes the degradation of ERα but also possesses intrinsic fluorescent properties, enabling the real-time visualization of its intracellular activity.
Quantitative Data Summary
The available preclinical data for PROTAC ERα Degrader-6 is primarily from in vitro studies in the ER-positive human breast cancer cell line, MCF-7. The key quantitative metrics are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferative Activity) | MCF-7 | 0.11 µM | [1][2][3][4] |
| DC50 (ERα Degradation) | MCF-7 | 0.12 µM | [3] |
| Fluorescence Emission Max (λem) | N/A | 582 nm |
Note: Further in-depth preclinical data, including in vivo efficacy, pharmacokinetic, and toxicology studies, are not available in the public domain at the time of this report. The provided data is based on information from a commercial supplier and lacks a publicly accessible peer-reviewed publication for comprehensive validation.
Experimental Protocols
Detailed experimental protocols for the characterization of PROTAC ERα Degrader-6 are not fully available. However, based on standard methodologies for evaluating similar compounds, the following protocols would likely be employed.
Cell Culture
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Cell Line: MCF-7 (ER-positive human breast cancer cell line).
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Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Anti-proliferative Assay (IC50 Determination)
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Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of PROTAC ERα Degrader-6 (typically ranging from picomolar to micromolar concentrations) for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for ERα Degradation (DC50 Determination)
-
Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with varying concentrations of PROTAC ERα Degrader-6 for a defined period (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the ERα bands is quantified using image analysis software (e.g., ImageJ). The half-maximal degradation concentration (DC50) is determined from the dose-response curve.
Fluorescence Microscopy
-
Cell Preparation: MCF-7 cells are grown on glass-bottom dishes or chamber slides.
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Compound Incubation: Cells are treated with PROTAC ERα Degrader-6 at a suitable concentration.
-
Live-Cell Imaging: Live-cell imaging is performed using a confocal or fluorescence microscope equipped with the appropriate filter sets for excitation and emission (for PROTAC ERα Degrader-6, emission is at 582 nm).
-
Image Analysis: The intracellular localization and intensity of the fluorescent signal are analyzed over time to visualize the compound's uptake and the degradation of ERα.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for PROTAC ERα Degrader-6 involves hijacking the ubiquitin-proteasome system to induce the degradation of ERα. The following diagrams illustrate this signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for PROTAC ERα Degrader-6.
Caption: General experimental workflow for in vitro characterization.
References
The Technical Landscape of Estrogen Receptor Degradation: A Deep Dive into PROTAC ER Degrader 6 and the Broader ER Signaling Pathway
For Immediate Release
This technical guide provides an in-depth analysis of ER degrader 6, a notable fluorescent PROTAC (Proteolysis Targeting Chimera) ERα degrader, and its intricate relationship with the estrogen receptor (ER) signaling pathway. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents comparative quantitative data, and offers detailed experimental methodologies to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound
PROTAC ERα Degrader-6, also known as compound A2, is a potent, fluorescent degrader of Estrogen Receptor Alpha (ERα)[1]. Its intrinsic fluorescence, with an emission wavelength of 582 nm, provides a unique advantage for real-time visualization of ERα protein degradation within cellular environments[1]. This characteristic makes it a valuable tool for mechanistic studies and high-content imaging assays.
While specific data on its degradation efficacy (DC50 and Dmax) and the E3 ligase it recruits are not widely available in public literature, its anti-proliferative activity in ER-positive breast cancer cell lines has been documented.
The Estrogen Receptor Signaling Pathway and the PROTAC Intervention
The estrogen receptor signaling pathway is a critical driver in the proliferation of ER-positive breast cancers[2]. In its canonical pathway, estrogen binding to ERα leads to receptor dimerization and translocation to the nucleus. There, it binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell growth and survival.
PROTAC ER degraders represent a novel therapeutic strategy that hijacks the cell's own ubiquitin-proteasome system (UPS) to eliminate the ERα protein entirely, rather than merely blocking its activity[2][3]. These heterobifunctional molecules consist of a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker connecting the two. This induced proximity results in the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.
References
Core Structural Biology of Estrogen Receptor Alpha Degradation: A Technical Guide
Abstract: The targeted degradation of Estrogen Receptor Alpha (ERα) has emerged as a pivotal therapeutic strategy in the treatment of ER-positive breast cancers. Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of the structural biology of ERα degradation, with a focus on the formation of the ternary complex between ERα, a heterobifunctional degrader, and an E3 ubiquitin ligase. We will use the clinically advanced degrader, vepdegestrant (ARV-471), as a case study to illustrate the principles of ERα degradation, for which structural data of the ternary complex is available. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and protein degradation.
Introduction: The Mechanism of ERα Degradation by PROTACs
Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. Traditional therapies have focused on inhibiting its function through selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). PROTACs offer an alternative and often more effective approach by inducing the catalytic degradation of the ERα protein.[1]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (in this case, ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] The formation of a stable ternary complex between ERα, the PROTAC, and the E3 ligase is the critical event that initiates the degradation process.[3] This proximity enables the E3 ligase to transfer ubiquitin to surface-exposed lysine residues on ERα, marking it for recognition and subsequent degradation by the 26S proteasome.[4] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple ERα proteins.
Structural Insights from the ERα-ARV-471-DDB1/CRBN Ternary Complex
While a specific structure for a compound named "ER degrader 6" is not publicly available, the principles of ERα degradation can be thoroughly understood through the structural analysis of other potent ERα degraders. A prime example is vepdegestrant (ARV-471), an orally bioavailable PROTAC that has advanced to late-stage clinical trials. A cryo-electron microscopy (cryo-EM) structure of the ternary complex formed by the ERα ligand-binding domain (LBD), ARV-471, and the DDB1/CRBN E3 ligase complex has been determined, providing invaluable insights into the molecular interactions governing this process.
Quantitative Data for the ARV-471 Ternary Complex
The following table summarizes key quantitative data related to the activity and structural determination of the ARV-471-mediated ternary complex.
| Parameter | Value | Reference |
| Degrader | Vepdegestrant (ARV-471) | |
| Target Protein | Estrogen Receptor Alpha (ERα) | |
| E3 Ligase | DDB1/CRBN | |
| Half-maximal Degradation Concentration (DC50) in MCF-7 cells | ~2 nM | |
| Structure Determination Method | Cryo-Electron Microscopy (Cryo-EM) | |
| EMDB Accession Code | EMD-40261 |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of ERα degradation and a generalized experimental workflow for its structural determination.
Caption: ERα Degradation Signaling Pathway.
Caption: Cryo-EM Experimental Workflow.
Detailed Experimental Protocols
The following sections provide generalized protocols for the key experiments involved in the structural determination of an ERα degrader ternary complex, based on common practices in the field.
Protein Expression and Purification
Objective: To produce and purify recombinant ERα-LBD and DDB1/CRBN E3 ligase complex for structural studies.
Materials:
-
Expression vectors containing the coding sequences for human ERα-LBD (amino acids 302-552) and human DDB1 and CRBN.
-
E. coli expression strains (e.g., BL21(DE3)).
-
Baculovirus expression system for eukaryotic proteins.
-
Appropriate growth media and antibiotics.
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP, protease inhibitors).
-
Affinity chromatography resins (e.g., Ni-NTA for His-tagged proteins).
-
Size-exclusion chromatography (SEC) column.
Protocol:
-
Transformation and Expression: Transform the expression vectors into the appropriate host cells. Grow the cells to a suitable density and induce protein expression.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto an affinity column. Wash the column extensively and elute the protein of interest.
-
Tag Removal (Optional): If the protein has a cleavable affinity tag, incubate with the appropriate protease.
-
Size-Exclusion Chromatography: Further purify the protein using a SEC column to separate the protein from aggregates and other contaminants.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer.
Ternary Complex Formation and Cryo-EM Sample Preparation
Objective: To assemble the ERα-ARV-471-DDB1/CRBN ternary complex and prepare vitrified grids for cryo-EM.
Materials:
-
Purified ERα-LBD and DDB1/CRBN complex.
-
ARV-471 stock solution in DMSO.
-
Complex formation buffer (e.g., 50 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP).
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Vitrification device (e.g., Vitrobot).
-
Liquid ethane.
Protocol:
-
Complex Formation: Mix the purified ERα-LBD, DDB1/CRBN, and ARV-471 in the complex formation buffer. The molar ratios may need to be optimized. Incubate to allow for complex formation.
-
Grid Preparation: Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Vitrification: Apply a small volume of the ternary complex solution to the grid. Blot away excess liquid and rapidly plunge-freeze the grid in liquid ethane using a vitrification device.
-
Grid Screening: Screen the vitrified grids on a cryo-electron microscope to assess ice thickness and particle distribution.
Cryo-EM Data Collection and Processing
Objective: To collect a high-resolution cryo-EM dataset and process the images to obtain a 3D reconstruction of the ternary complex.
Materials:
-
High-end cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Data collection software (e.g., EPU).
-
Image processing software package (e.g., RELION, CryoSPARC).
Protocol:
-
Data Collection: Load the screened grids into the microscope. Set up an automated data collection session to acquire a large number of movies of the particle-containing areas.
-
Image Pre-processing: Perform motion correction and contrast transfer function (CTF) estimation for each movie.
-
Particle Picking: Automatically pick particles from the corrected micrographs.
-
2D Classification: Classify the picked particles into different 2D classes to remove junk particles and select for well-defined views.
-
Ab-initio 3D Reconstruction: Generate an initial 3D model from the selected 2D class averages.
-
3D Classification and Refinement: Perform iterative rounds of 3D classification and refinement to improve the resolution and quality of the 3D reconstruction.
-
Post-processing: Sharpen the final 3D map and estimate the global and local resolution.
Model Building and Refinement
Objective: To build an atomic model into the cryo-EM density map and refine it.
Materials:
-
Cryo-EM density map of the ternary complex.
-
Molecular graphics software (e.g., Coot, ChimeraX).
-
Model refinement software (e.g., Phenix, Refmac).
Protocol:
-
Initial Model Docking: Dock existing crystal structures of the individual components (ERα-LBD, DDB1/CRBN) into the cryo-EM map.
-
Model Building: Manually build the remaining parts of the complex, including the PROTAC molecule and flexible loops, into the density map using molecular graphics software.
-
Model Refinement: Refine the atomic model against the cryo-EM map using real-space refinement programs.
-
Validation: Validate the final model using tools that check for geometric and stereochemical correctness.
Conclusion
The structural elucidation of the ERα-degrader-E3 ligase ternary complex is fundamental to understanding the mechanism of action of this promising class of therapeutics. The cryo-EM structure of the ERα-ARV-471-DDB1/CRBN complex provides a detailed snapshot of the key interactions that drive ERα ubiquitination and subsequent degradation. The methodologies outlined in this guide provide a framework for the structural and functional characterization of novel ERα degraders, which will be instrumental in the development of next-generation therapies for ER-positive breast cancer.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PROTAC ER Degraders in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degraders in various xenograft models of ER-positive breast cancer. PROTAC ER degraders represent a novel therapeutic modality designed to overcome resistance to traditional endocrine therapies by harnessing the cell's ubiquitin-proteasome system to induce the degradation of the ER protein.[1][2] This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to PROTAC ER Degraders
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapies targeting the ER signaling pathway are a primary treatment strategy.[1] However, acquired resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1), remains a significant clinical hurdle.[1] PROTAC ER degraders are bifunctional molecules that simultaneously bind to the ER and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER.[3] This mechanism of action offers the potential for a more complete and sustained blockade of ER signaling compared to traditional inhibitors and selective ER degraders (SERDs). Vepdegestrant (ARV-471) is a prominent example of an orally bioavailable PROTAC ER degrader that has shown significant preclinical and clinical activity.
Quantitative In Vivo Efficacy Data
The antitumor activity of PROTAC ER degraders has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following tables summarize the in vivo efficacy of Vepdegestrant (ARV-471) in key preclinical studies.
Table 1: In Vivo Efficacy of Vepdegestrant (ARV-471) in ER+ Breast Cancer Xenograft Models
| Xenograft Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MCF7 (ER+ WT) | NOD/SCID | Vepdegestrant (3, 10, 30 mg/kg) | Oral, Once Daily | 87% - 123% | |
| MCF7 (ER+ WT) | NOD/SCID | Fulvestrant (200 mg/kg) | Subcutaneous, Twice weekly for 2 weeks, then weekly for 2 weeks | 31% - 80% | |
| ST941/HI (PDX, ER+ Y537S) | Not Specified | Vepdegestrant (30 mg/kg) | Daily | 107% | |
| ST941/HI (PDX, ER+ Y537S) | Not Specified | Fulvestrant (200 mg/kg) | Twice weekly for 2 weeks, then weekly for 2 weeks | 62% | |
| ST941/HI/PBR (Palbociclib-resistant PDX) | Not Specified | Vepdegestrant | Not Specified | 102% |
Experimental Protocols
The following sections detail the methodologies for key in vivo experiments cited in this guide.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment and use of an MCF7 orthotopic xenograft model to evaluate the in vivo efficacy of PROTAC ER degraders.
Materials:
-
MCF7 human breast cancer cells
-
NOD/SCID female mice
-
17β-estradiol pellets (0.72 mg, 90-day release)
-
Matrigel
-
Calipers
-
PROTAC ER degrader (e.g., Vepdegestrant)
-
Vehicle control
-
Fulvestrant (for comparison)
Procedure:
-
Animal Preparation: Implant 17β-estradiol pellets subcutaneously into NOD/SCID female mice 2-3 days prior to tumor cell implantation to support the growth of ER+ tumors.
-
Tumor Cell Implantation:
-
Harvest MCF7 cells during the exponential growth phase.
-
Resuspend the cells in a solution of media and Matrigel.
-
Orthotopically implant the cell suspension into the mammary fat pads of the prepared mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Monitor tumor growth regularly (e.g., twice weekly) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the PROTAC ER degrader (e.g., Vepdegestrant) orally, once daily.
-
For combination studies, administer the PROTAC ER degrader first, followed by the combination agent (e.g., a CDK4/6 inhibitor) one hour later.
-
Administer Fulvestrant subcutaneously as a comparator, for example, twice weekly for two weeks followed by once weekly for two weeks.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
A portion of the tumor tissue can be snap-frozen for pharmacodynamic analysis, such as Western blotting, to confirm in vivo ER degradation.
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established by implanting tumor tissue directly from a patient into an immunodeficient mouse, which better preserves the characteristics of the original tumor.
Procedure:
-
Tumor Implantation: Implant fresh human tumor tissue from an ER+ breast cancer patient into an immunodeficient mouse (e.g., NOD/SCID).
-
Tumor Expansion: Once the tumor is established, it can be serially passaged into new mice for cohort expansion.
-
Treatment and Analysis: Follow similar procedures for tumor growth monitoring, drug treatment, and endpoint analysis as described for CDX models.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to PROTAC ER degraders.
Mechanism of Action of PROTAC ER Degraders
Caption: Mechanism of action of a PROTAC ER degrader.
In Vivo Xenograft Study Workflow
Caption: General workflow for an in vivo xenograft study.
Conclusion
PROTAC ER degraders have demonstrated robust in vivo efficacy in a variety of preclinical xenograft models, including those resistant to standard-of-care endocrine therapies. The data presented in this guide highlight the potential of this therapeutic class to provide a more effective and durable response in patients with ER+ breast cancer. The detailed experimental protocols and visualizations serve as a valuable resource for researchers in the field of oncology drug development.
References
An In-depth Technical Guide to Estrogen Receptor (ER) Degrader 6
This technical guide provides a comprehensive review of the available literature on molecules identified as "ER degrader 6". The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Introduction to Estrogen Receptor Degradation
The estrogen receptor (ER) is a key driver in the majority of breast cancers. Endocrine therapies that target ER have been a cornerstone of treatment for ER-positive breast cancer. However, resistance to these therapies is a significant clinical challenge, often driven by mutations in the ESR1 gene, which encodes for ER. A promising strategy to overcome this resistance is the targeted degradation of the ER protein. This can be achieved through different classes of molecules, including Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs). This guide focuses on specific molecules that have been designated as "this compound".
PROTAC ERα Degrader-6 (Compound A2)
PROTAC ERα Degrader-6 (also known as compound A2) is a bifunctional molecule designed to induce the degradation of estrogen receptor alpha (ERα). As a PROTAC, it brings ERα into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[1][2]
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.11 µM | MCF-7 | [1][3] |
| Emission Wavelength (λem) | 582 nm | - | [1] |
PROTAC ERα Degrader-6 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate ERα. This mechanism is distinct from SERDs, which primarily act as antagonists. The molecule's inherent fluorescence allows for real-time visualization of ERα protein degradation.
-
Cell Proliferation Assay (IC50 Determination):
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of PROTAC ERα Degrader-6 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.
-
-
Fluorescence Imaging:
-
MCF-7 cells are cultured on glass-bottom dishes.
-
Cells are treated with PROTAC ERα Degrader-6.
-
Live-cell imaging is performed using a fluorescence microscope with appropriate excitation and emission filters for the degrader's fluorophore (emission at 582 nm).
-
The localization and changes in fluorescence intensity are monitored over time to visualize the degrader's uptake and the degradation of its target.
-
ERα Degrader 6 (Compound 31q)
ERα degrader 6 (also known as Compound 31q) is a novel molecule with a dual mechanism of action. It not only degrades ERα but also inhibits the enzyme aromatase, which is responsible for the synthesis of estrogens. This dual action makes it a potentially potent agent for treating ER-positive breast cancer, especially in cases of resistance to conventional endocrine therapies.
| Parameter | Value | Target | Reference |
| Ki | 75 nM | ERα | |
| IC50 | 37.7 nM | Aromatase (ARO) |
Compound 31q exerts its anti-cancer effects through two distinct but complementary pathways. As an ERα degrader, it likely induces the degradation of the receptor, reducing its levels in cancer cells. Concurrently, as an aromatase inhibitor, it blocks the production of estrogen, the natural ligand for ERα. This dual blockade of both the receptor and its ligand can lead to a more profound and sustained inhibition of ER signaling.
-
ERα Binding Assay (Ki Determination):
-
A competitive binding assay is performed using a radiolabeled estrogen, such as [3H]-estradiol, and a source of ERα (e.g., recombinant protein or cell lysate).
-
A fixed concentration of radiolabeled estrogen and ERα are incubated with varying concentrations of ERα degrader 6.
-
The amount of bound radioligand is measured after separating the bound from the free radioligand (e.g., by filtration).
-
The Ki is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
-
-
Aromatase Inhibition Assay (IC50 Determination):
-
Aromatase activity is measured using a fluorescent or radiometric assay. A common method involves using a substrate that is converted into a fluorescent product by aromatase.
-
Recombinant human aromatase is incubated with the substrate and varying concentrations of ERα degrader 6.
-
The reaction is allowed to proceed for a set time, and the amount of product formed is quantified.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
-
In Vivo Tumor Xenograft Model:
-
Immunocompromised mice (e.g., nude mice) are implanted with MCF-7 cells, which form estrogen-dependent tumors.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives ERα degrader 6 at a specified dose and schedule.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting for ERα levels.
-
Clinical Context: The SERENA-6 Trial and Camizestrant
While the above compounds are at the preclinical stage, the broader field of ER degraders has advanced significantly into clinical development. A notable example is camizestrant, a next-generation oral SERD. The SERENA-6 Phase III clinical trial evaluated camizestrant in patients with HR-positive, HER2-negative advanced breast cancer with an ESR1 mutation.
The trial reported that switching to camizestrant upon detection of an ESR1 mutation led to a significant reduction in the risk of disease progression or death by 56%. The median progression-free survival was 16.0 months for patients who switched to camizestrant early, compared to 9.2 months for those who continued their initial therapy. These findings have led to a Breakthrough Therapy Designation for camizestrant by the FDA for this patient population.
The success of molecules like camizestrant in late-stage clinical trials underscores the therapeutic potential of ER degradation as a strategy to overcome endocrine resistance in breast cancer.
Conclusion
The term "this compound" can refer to at least two distinct preclinical compounds, PROTAC ERα Degrader-6 (compound A2) and ERα degrader 6 (Compound 31q), each with a unique mechanism of action. While these molecules are in the early stages of research, they represent innovative approaches to targeting the estrogen receptor. The promising clinical data from next-generation ER degraders like camizestrant in the SERENA-6 trial highlight the significant potential of this therapeutic class to improve outcomes for patients with ER-positive breast cancer. Further research and development in this area are crucial for translating these scientific advances into effective clinical treatments.
References
Methodological & Application
Application Notes and Protocols for ER Degrader 6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER Degrader 6 is a potent and selective Estrogen Receptor Alpha (ERα) degrader based on Proteolysis Targeting Chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to target specific proteins for degradation. This compound offers a powerful tool for studying the role of ERα in various cellular processes and as a potential therapeutic agent in ERα-dependent cancers. These application notes provide detailed protocols for the treatment of cell cultures with this compound, and for assessing its effects on ERα protein levels and cell viability.
Mechanism of Action
This compound functions by simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, making PROTACs like this compound highly effective at low concentrations.
Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the MCF-7 breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (Inhibitory Concentration 50%) | MCF-7 | 0.11 µM | [1] |
| DC50 (Degradation Concentration 50%) | MCF-7 | 0.12 µM | [2][3][4][5] |
Experimental Protocols
Western Blotting for ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.
References
Application Notes: Characterization of ER Degrader 6 in MCF-7 Human Breast Cancer Cells
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70-80% of all cases.[1][2] The growth and proliferation of these cancer cells are driven by the estrogen receptor alpha (ERα), a ligand-activated transcription factor.[3][4] Upon binding to its ligand, estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it regulates the transcription of genes involved in cell proliferation and survival, such as c-MYC and cyclin D1.[4] The MCF-7 human breast adenocarcinoma cell line is an ER-positive cell line that serves as a cornerstone model for studying ER+ breast cancer and for the preclinical evaluation of endocrine therapies.
Selective Estrogen Receptor Degraders (SERDs) represent a critical class of therapeutics for ER+ breast cancer. Unlike selective estrogen receptor modulators (SERMs) which competitively antagonize estrogen binding, SERDs bind to ERα and induce its degradation via the ubiquitin-proteasome pathway. This complete removal of the receptor protein effectively halts all downstream signaling, offering a powerful mechanism to overcome resistance to other endocrine therapies.
ER Degrader 6 is a potent small molecule designed to specifically target and degrade ERα. One characterized compound, PROTAC ERα Degrader-6, is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant anti-proliferative activity in MCF-7 cells. This document provides detailed protocols for the evaluation of this compound in MCF-7 cells, including methods to assess its impact on cell viability and its efficacy in promoting the degradation of the ERα protein.
Data Presentation
The quantitative effects of this compound can be assessed through various in vitro assays. The following table summarizes key data for a representative compound, PROTAC ERα Degrader-6, in the MCF-7 cell line.
| Parameter | Compound | Cell Line | Value | Reference |
| Anti-proliferative Activity (IC₅₀) | PROTAC ERα Degrader-6 | MCF-7 | 0.11 µM | |
| Mechanism of Action | PROTAC ERα Degrader-6 | N/A | ERα Degradation | |
| Fluorescence Emission (λem) | PROTAC ERα Degrader-6 | N/A | 582 nm |
Visualization of Cellular Mechanisms and Workflows
Signaling Pathway
Caption: ERα signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Experimental Protocols
Protocol 1: MCF-7 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the MCF-7 adherent human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.1 mM Non-Essential Amino Acids (NEAA)
-
10 µg/mL Human Recombinant Insulin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.1 mM NEAA, and 10 µg/mL insulin.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified 5% CO₂ atmosphere. Renew the complete growth medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, perform subculturing. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring it covers the entire cell layer. Incubate at 37°C for 3-5 minutes, or until cells begin to detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. g. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. h. Seed cells into new T-75 flasks at a recommended split ratio of 1:3 to 1:6.
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol outlines the use of a colorimetric assay (e.g., WST-1 or MTT) to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear, flat-bottom cell culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells as described in Protocol 1. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in complete growth medium. Ensure the final DMSO concentration in all wells remains below 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared 2x working drug solutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no-treatment control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: a. Add 10 µL of WST-1 or MTT reagent to each well. b. Incubate for 1-4 hours at 37°C, or until a color change is apparent. c. Gently shake the plate for 1 minute and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (media-only wells) from all readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log-transformed drug concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Protocol 3: ERα Protein Degradation by Western Blot
This protocol is used to qualitatively and semi-quantitatively assess the degradation of ERα protein in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels, buffers, and transfer system
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Transfer the lysates to microcentrifuge tubes, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading. Analyze the band intensities using densitometry to quantify the reduction in ERα protein levels relative to the loading control.
References
Application Notes and Protocols for ER Degrader 6 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα) is a key driver in the development and progression of a majority of breast cancers. Targeted degradation of ERα using technologies such as Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy. ER degraders, like PROTAC ERα Degrader-6, are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] This document provides detailed protocols for analyzing the dose-response relationship of ER Degrader 6 in relevant cancer cell lines, focusing on its effects on cell viability, ERα protein levels, and the expression of downstream target genes.
Note: Publicly available dose-response data for "PROTAC ERα Degrader-6" is limited. Therefore, where specific data for this compound is not available, data from a well-characterized ERα degrader, ARV-471 (Vepdegestrant), is used as a representative example to illustrate the expected outcomes and data presentation.
Data Presentation
Table 1: Anti-proliferative Activity of ER Degraders
| Compound | Cell Line | IC50 (µM) | Assay |
| PROTAC ERα Degrader-6 | MCF-7 | 0.11 | Cell Viability Assay |
This data is sourced from commercially available information for PROTAC ERα Degrader-6.[1]
Table 2: Dose-Dependent ERα Degradation by a Representative ER Degrader (ARV-471)
| Treatment Concentration (nM) | ERα Protein Level (% of Vehicle Control) |
| 0.1 | 85% |
| 1 | 50% |
| 10 | <10% |
| 100 | <5% |
| 1000 | <5% |
This table presents representative data for the ERα degrader ARV-471 in MCF-7 cells after 24-hour treatment, as determined by Western Blot analysis. This data is illustrative of the expected dose-dependent degradation profile.
Table 3: Dose-Dependent Regulation of ERα Target Genes by a Representative ER Degrader
| Treatment Concentration (nM) | GREB1 mRNA Expression (Fold Change vs. Vehicle) | pS2 (TFF1) mRNA Expression (Fold Change vs. Vehicle) |
| 1 | 0.6 | 0.7 |
| 10 | 0.2 | 0.3 |
| 100 | 0.05 | 0.1 |
This table shows representative data for the effect of a representative ERα degrader on the mRNA expression of ERα target genes, GREB1 and pS2, in MCF-7 cells after 24-hour treatment, as measured by RT-qPCR. This data is illustrative of the expected dose-dependent transcriptional repression.[3]
Mandatory Visualizations
Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.
Caption: Mechanism of Action of an ERα PROTAC Degrader.
Caption: Experimental Workflow for Dose-Response Analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of MCF-7 cells, an ERα-positive breast cancer cell line, and subsequent treatment with this compound.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well, 12-well, and 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seeding:
-
For Western Blotting and RT-qPCR: Seed 5 x 10^5 cells per well in 6-well plates.
-
For Cell Viability Assays: Seed 5,000-10,000 cells per well in 96-well plates.
-
-
Adherence: Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.
-
Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Replace the existing medium with the medium containing the desired concentrations of the degrader or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to the respective assays.
Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Treated cells in 96-well plates
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Reagent Addition: Following the treatment period, add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.
Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the dose-dependent degradation of ERα protein.
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Protocol:
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run at 100-120 V.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary anti-ERα antibody overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities for ERα and β-actin. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
RT-qPCR Analysis of ERα Target Gene Expression
This protocol is for quantifying the mRNA expression of ERα target genes, such as GREB1 and pS2 (TFF1).
Materials:
-
Treated cells in 6-well plates
-
RNA lysis reagent (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (GREB1, pS2) and a housekeeping gene (e.g., ACTB)
-
qPCR instrument
Protocol:
-
RNA Isolation: After treatment, wash cells with PBS and lyse them directly in the well using an RNA lysis reagent. Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for the dose-response analysis of this compound. By systematically evaluating its impact on cell viability, ERα protein degradation, and target gene expression, researchers can thoroughly characterize its potency and mechanism of action, facilitating its further development as a potential therapeutic agent for ER-positive cancers.
References
Application Notes: Monitoring ERα Degradation Induced by ER Degrader 6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a ligand-activated transcription factor and a key driver in the majority of breast cancers.[1] Upon binding to estrogen, ERα promotes the transcription of genes involved in cell proliferation.[1] Consequently, targeting ERα signaling is a primary strategy in endocrine therapy for ERα-positive breast cancers.[1] A modern therapeutic approach involves the use of Selective Estrogen Receptor Degraders (SERDs) and other molecules like Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of the ERα protein.[1]
ER degrader 6 is a novel compound designed to induce the degradation of ERα. Unlike selective estrogen receptor modulators (SERMs) that merely block estrogen binding, this compound is hypothesized to trigger a conformational change in the ERα protein, leading to its ubiquitination and subsequent destruction by the proteasome. This mechanism of action provides a powerful tool to eliminate the receptor protein entirely, offering a promising strategy to overcome resistance to other endocrine therapies.
This application note provides a detailed protocol for monitoring the degradation of ERα in cancer cell lines following treatment with this compound, using Western blot analysis for quantification.
Principle of the Method
The protocol outlined below measures the decrease in total ERα protein levels in cells treated with this compound. ERα-positive breast cancer cells (e.g., MCF-7) are treated with varying concentrations of the degrader for different durations. Following treatment, cells are lysed to extract total protein. The protein concentration of each sample is determined to ensure equal loading onto an SDS-polyacrylamide gel.
Western blotting is then performed to separate the proteins by size. An antibody specific to ERα is used to detect the protein on the membrane. The intensity of the ERα band, visualized using a chemiluminescent or fluorescent secondary antibody, is proportional to the amount of ERα protein in the sample. By normalizing the ERα band intensity to a loading control (e.g., β-actin or GAPDH), the relative abundance of ERα can be quantified and compared across different treatment conditions. This allows for the determination of the degrader's efficacy in a dose- and time-dependent manner.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to assess the efficacy of this compound. This data is for illustrative purposes to demonstrate expected outcomes.
Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells MCF-7 cells were treated with the indicated concentrations of this compound for 24 hours. ERα protein levels were quantified by Western blot and normalized to a loading control. Data is presented as the percentage of ERα remaining compared to the vehicle control.
| This compound Conc. (nM) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.8 |
| 1 | 88 | 6.2 |
| 10 | 55 | 5.1 |
| 100 | 18 | 4.5 |
| 1000 | 7 | 2.9 |
Table 2: Time-Course of ERα Degradation by 100 nM this compound in MCF-7 Cells MCF-7 cells were treated with 100 nM of this compound for the indicated times. ERα protein levels were quantified by Western blot and normalized to a loading control. Data is presented as the percentage of ERα remaining compared to the time 0 control.
| Time (hours) | ERα Protein Level (% of Time 0) | Standard Deviation |
| 0 | 100 | 6.1 |
| 4 | 75 | 5.5 |
| 8 | 42 | 4.8 |
| 16 | 21 | 3.9 |
| 24 | 16 | 3.2 |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for ERα degradation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: ERα-positive breast cancer cell line (e.g., MCF-7, T-47D).
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for nuclear proteins. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay: BCA protein assay kit.
-
Sample Buffer: 4X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient).
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Estrogen Receptor alpha antibody (e.g., Cell Signaling Technology #8644, Abcam ab3575).
-
Mouse or Rabbit anti-β-actin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc, Azure cSeries).
Protocol 1: Cell Culture and Treatment
-
Culture ERα-positive cells (e.g., MCF-7) in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
For a dose-response experiment , treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment , treat the cells with a fixed concentration of this compound (e.g., 100 nM) and harvest the cells at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Include a vehicle-only (DMSO) control for each experiment.
Protocol 2: Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding 4X Laemmli sample buffer to the lysate (to a final concentration of 1X).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
After transfer, block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to ensure bands are not saturated.
Protocol 4: Re-probing for Loading Control
-
After imaging for ERα, the membrane can be stripped and re-probed for a loading control.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking, primary antibody incubation (using anti-β-actin), secondary antibody incubation, and detection steps as described above.
Protocol 5: Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ, Image Lab) to perform densitometry on the captured Western blot images.
-
Measure the intensity (volume) of the ERα band and the corresponding loading control (β-actin) band for each lane.
-
Normalize the ERα signal by dividing the intensity of the ERα band by the intensity of the corresponding loading control band. This corrects for any variations in protein loading.
-
Normalized ERα = (Intensity of ERα Band) / (Intensity of β-actin Band)
-
-
To determine the percentage of degradation, express the normalized ERα levels in treated samples as a percentage of the normalized ERα level in the vehicle control sample.
-
% ERα Remaining = (Normalized ERα of Treated Sample / Normalized ERα of Vehicle Control) x 100
-
-
Plot the results to visualize the dose-response and time-course effects of this compound.
References
Application Notes and Protocols for Immunofluorescence Staining with ER Degrader 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER Degrader 6, also known as PROTAC ERα Degrader-6, is a potent and selective degrader of Estrogen Receptor Alpha (ERα).[1][2] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the ubiquitination and subsequent proteasomal degradation of ERα.[3][4][5] This targeted protein degradation makes it a valuable tool for studying the roles of ERα in various cellular processes, particularly in the context of breast cancer research. This compound is also a fluorescent probe, which allows for the real-time visualization of ERα protein degradation.
These application notes provide detailed protocols for utilizing this compound in immunofluorescence staining to monitor the degradation of ERα and to investigate its downstream effects, such as the induction of the Unfolded Protein Response (UPR).
Mechanism of Action
PROTAC ERα Degrader-6 is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings ERα into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome. This targeted degradation is a powerful method to study the consequences of acute protein loss.
Data Presentation
The following tables summarize key quantitative data for PROTAC ERα Degrader-6 and provide a basis for experimental design.
Table 1: In Vitro Activity of PROTAC ERα Degrader-6
| Parameter | Cell Line | Value |
| IC50 (antiproliferative activity) | MCF-7 | 0.11 µM |
| DC50 (ERα degradation) | MCF-7 | 0.12 µM |
Table 2: Recommended Antibody Dilutions for Immunofluorescence
| Primary Antibody | Supplier (Cat#) | Recommended Dilution |
| ERα | (Example) Abcam (ab12345) | 1:200 - 1:500 |
| BiP (GRP78) | (Example) Cell Signaling Technology (#3177) | 1:100 - 1:400 |
| CHOP (GADD153) | (Example) Santa Cruz Biotechnology (sc-575) | 1:100 - 1:250 |
| PDI | (Example) Enzo Life Sciences (ADI-SPA-891) | 1:200 - 1:500 |
| Phospho-IRE1α | (Example) Abcam (ab124945) | 1:100 |
| Cleaved ATF6 | (Example) Novus Biologicals (NBP1-40256) | 1:100 - 1:200 |
| Phospho-PERK | (Example) Cell Signaling Technology (#3179) | 1:100 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for ERα Degradation
This protocol details the steps to visualize and quantify the degradation of ERα in response to treatment with this compound.
Materials:
-
This compound (e.g., MedChemExpress, HY-136336)
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary antibody against ERα
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed MCF-7 cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Cell Treatment: Treat cells with this compound at a final concentration of 0.1 to 1 µM for 4 to 24 hours. Include a vehicle-only (e.g., DMSO) control.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary ERα antibody in Blocking Buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wasting: Wash the cells a final two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Immunofluorescence Staining for Unfolded Protein Response (UPR) Markers
This protocol is designed to detect the activation of the UPR pathway as a potential downstream consequence of ERα degradation.
Materials:
-
This compound
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Positive control for UPR induction (e.g., Tunicamycin or Thapsigargin)
-
All materials listed in Protocol 1
-
Primary antibodies against UPR markers (e.g., BiP, CHOP, PDI, p-IRE1α, cleaved ATF6, p-PERK)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control group treated with a known UPR inducer.
-
Fixation, Permeabilization, and Blocking: Follow steps 3-7 from Protocol 1.
-
Primary Antibody Incubation: Dilute the primary antibodies against the UPR markers of interest in Blocking Buffer and incubate with the cells overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Follow steps 9-11 from Protocol 1.
-
Counterstaining, Mounting, and Imaging: Follow steps 12-15 from Protocol 1.
Mandatory Visualizations
Caption: Mechanism of ERα degradation by this compound.
Caption: Immunofluorescence staining workflow.
Caption: Potential UPR signaling induced by ERα degradation.
References
- 1. The Unfolded Protein Response, Degradation from the Endoplasmic Reticulum, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ER Degrader 6 in In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER Degrader 6, also known as PROTAC ERα Degrader-6 (compound A2), is a potent and selective degrader of the Estrogen Receptor alpha (ERα).[1] As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic modality for ER-positive breast cancers.[2][3][4] PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to specifically target and eliminate proteins of interest.[2] this compound has demonstrated significant anti-proliferative activity in ER-positive breast cancer cell lines, such as MCF-7, with a reported IC50 of 0.11 μM. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
PROTAC ER degraders function by inducing the degradation of the ERα protein. This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with the ERα protein, facilitating the ubiquitination of ERα. Poly-ubiquitinated ERα is then recognized and degraded by the proteasome, leading to the elimination of the receptor from the cell. This targeted degradation of ERα disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER-positive cancer cells.
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on the viability of ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines.
| Cell Line | Receptor Status | Assay | Endpoint | This compound Value |
| MCF-7 | ER-positive | MTT / CellTiter-Glo | IC50 | 0.11 µM |
| MDA-MB-231 | ER-negative | MTT / CellTiter-Glo | IC50 | > 10 µM (expected) |
Experimental Protocols
Detailed methodologies for assessing the in vitro cell viability following treatment with this compound are provided below.
Caption: General experimental workflow for cell viability assays.
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well opaque-walled plate format.
Materials:
-
This compound
-
ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines
-
Complete growth medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting.
-
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, but use 96-well opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
References
Application Notes: Real-time Visualization of ERα Degradation with Fluorescent ERα Degrader 6
Introduction
Estrogen receptor alpha (ERα) is a crucial therapeutic target in ER-positive breast cancers. Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). A novel and powerful class of drugs, Proteolysis-Targeting Chimeras (PROTACs), offers an alternative strategy by inducing the degradation of target proteins. Fluorescently tagged PROTACs, such as the fluorescent ERα degrader 6, provide the unique advantage of enabling real-time visualization of the degradation process within living cells. This technology is invaluable for studying the kinetics of drug action, understanding mechanisms of resistance, and developing more effective cancer therapies.
Mechanism of Action
Fluorescent ERα degrader 6 is a heterobifunctional molecule. It consists of three key components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL, or Cereblon, CRBN), and a linker that connects these two ligands. Additionally, it incorporates a fluorophore, allowing for direct visualization.
The mechanism of action follows the PROTAC-induced degradation pathway:
-
Ternary Complex Formation: The fluorescent ERα degrader 6 simultaneously binds to ERα and an E3 ligase, forming a ternary complex within the cell.
-
Ubiquitination: The proximity induced by the PROTAC facilitates the E3 ligase to transfer ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.
-
Visualization: The intrinsic fluorescence of the degrader allows for the real-time tracking of this entire process. As ERα is degraded, the localized fluorescent signal within the cell diminishes, providing a direct readout of protein degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data for representative fluorescent ERα degraders.
| Compound Name | Target E3 Ligase | IC50 (MCF-7 cells) | DC50 | Emission Wavelength (Em) | Reference |
| PROTAC ERα Degrader-6 (A2) | VHL | 0.11 µM | Not Specified | 582 nm | [1][2] |
| Compound A3 | VHL | 0.051 µM | 0.12 µM | 582 nm | [3] |
| PROTAC ERα Degrader-11 (W2) | CRBN | Not Specified | Not Specified | 440 nm | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of ERα Degradation
This protocol describes the steps for real-time visualization of ERα degradation in breast cancer cells (e.g., MCF-7) using a fluorescent ERα degrader.
Materials:
-
MCF-7 cells (or other ERα-positive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorescent ERα degrader 6
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed MCF-7 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Cell Treatment:
-
On the day of the experiment, remove the growth medium and wash the cells once with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium containing the desired concentration of fluorescent ERα degrader 6 (e.g., 10 µM).
-
As a negative control, treat a separate dish of cells with vehicle (e.g., DMSO) in live-cell imaging medium.
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the fluorescent degrader.
-
-
Live-Cell Imaging:
-
Immediately after adding the degrader, place the imaging dish on the confocal microscope stage within the environmental chamber.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for a total duration of up to 24 hours. Use the appropriate laser line and emission filter for the fluorophore on the degrader.
-
Capture both fluorescent and brightfield/DIC images to monitor cell morphology.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity within the cells at each time point.
-
Normalize the fluorescence intensity to the initial time point (t=0) to determine the rate of ERα degradation.
-
Observe the subcellular localization of the fluorescent signal over time.
-
Protocol 2: Western Blotting for Confirmation of ERα Degradation
This protocol is to confirm the degradation of ERα protein observed through fluorescence microscopy.
Materials:
-
MCF-7 cells
-
Fluorescent ERα degrader 6
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with different concentrations of the fluorescent ERα degrader 6 for various time points (e.g., 3, 6, 12, 24 hours).
-
Include control wells with vehicle (DMSO) and a co-treatment with a proteasome inhibitor (MG132) and the degrader.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ERα and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα band intensity to the loading control to determine the relative ERα protein levels in each sample.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.
References
Application Notes and Protocols for ER Degrader 6 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, the development of resistance to these therapies remains a significant clinical challenge. A promising strategy to overcome resistance is the targeted degradation of the estrogen receptor using Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
This document provides a detailed application note and a representative protocol for the use of ER Degrader 6 , a hypothetical potent and selective PROTAC ERα degrader, in patient-derived organoid (PDO) models of ER+ breast cancer. PDOs are 3D in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a valuable preclinical platform for evaluating novel therapeutics.[3][4]
Mechanism of Action: PROTAC-Mediated ERα Degradation
This compound is designed to induce the degradation of ERα. The molecule consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven pharmacology can be more effective than occupancy-driven inhibition, particularly for overcoming resistance mechanisms involving ERα mutations or overexpression.
Data Presentation: Representative Experimental Data
The following tables summarize expected quantitative data from experiments using this compound in ER+ breast cancer PDOs, including models sensitive and resistant to standard endocrine therapies.
Table 1: Anti-proliferative Activity of this compound in ER+ PDOs
| PDO Line | ER Status | Resistance Mechanism | This compound IC50 (nM) | Fulvestrant IC50 (nM) |
| PDO-1 | WT | Sensitive | 8.5 | 15.2 |
| PDO-2 | WT | Acquired Fulvestrant Resistance | 12.1 | >1000 |
| PDO-3 | Y537S Mutant | Intrinsic Resistance | 10.3 | >1000 |
| PDO-4 | D538G Mutant | Intrinsic Resistance | 11.5 | >1000 |
IC50 values are determined after 7 days of continuous treatment.
Table 2: ERα Protein Degradation in PDOs
| PDO Line | Treatment (100 nM, 24h) | % ERα Degradation (vs. Vehicle) |
| PDO-1 | This compound | 92% |
| PDO-1 | Fulvestrant | 75% |
| PDO-3 | This compound | 88% |
| PDO-3 | Fulvestrant | 35% |
% Degradation is quantified by Western Blot or targeted mass spectrometry.
Experimental Protocols
The following are detailed protocols for the establishment of PDOs and the subsequent application and evaluation of this compound.
Protocol 1: Establishment and Culture of Breast Cancer PDOs
-
Tissue Acquisition and Processing:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing Advanced DMEM/F12 with 1% Penicillin-Streptomycin.
-
Mechanically dissociate the tissue into smaller fragments using sterile scalpels.
-
Digest the tissue fragments in a solution of Collagenase Type II (1 mg/mL) and Dispase (1 mg/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and wash the pellet with PBS.
-
-
Organoid Seeding and Culture:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel®) at a concentration of 1x10^5 cells per 50 µL of matrix.
-
Plate droplets of the cell-matrix suspension into a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 15-20 minutes.
-
Overlay each droplet with 500 µL of complete breast cancer organoid medium.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
-
Organoid Maintenance:
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting them and re-seeding them in a fresh basement membrane matrix.
-
Protocol 2: Treatment of PDOs with this compound
-
Plating for Drug Screening:
-
Harvest established organoids and dissociate them into small fragments.
-
Seed the organoid fragments in a 96-well plate as described in Protocol 1.
-
Allow the organoids to form for 3-4 days before starting the treatment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the organoid culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the organoid cultures and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the treated organoids for the desired duration of the experiment (e.g., 7 days for viability assays, 24-48 hours for protein degradation analysis).
-
Protocol 3: Assessment of Organoid Viability
-
CellTiter-Glo® 3D Assay:
-
After the treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the culture medium in each well.
-
Mix the contents by gentle shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of viability.
-
Protocol 4: Analysis of ERα Protein Degradation
-
Protein Extraction:
-
After treatment, harvest the organoids from the basement membrane matrix using a cell recovery solution.
-
Wash the organoids with cold PBS.
-
Lyse the organoids in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Experimental Workflow Visualization
The following diagram outlines the overall experimental workflow for evaluating this compound in patient-derived organoids.
Conclusion
The use of patient-derived organoids provides a robust and clinically relevant platform for the preclinical evaluation of novel therapeutics like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to assess the efficacy and mechanism of action of ER degraders in a personalized medicine context. The ability of this compound to potently degrade wild-type and mutant ERα in PDOs suggests its potential as a valuable therapeutic strategy for ER+ breast cancer, including in settings of acquired resistance to current endocrine therapies.
References
Application Notes: Preparation of ER Degrader 6 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Estrogen Receptor (ER) degraders are a class of therapeutic agents designed to treat ER-positive cancers by targeting the ER protein for destruction.[1] Unlike traditional therapies that block the receptor, ER degraders, such as Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs), induce the degradation of the ER protein itself.[1][2] This is accomplished by binding to the receptor, causing a conformational change that marks it for destruction by the cell's ubiquitin-proteasome system.[1][3] This mechanism can be effective against cancers that have developed resistance to other endocrine therapies. Newer PROTAC ER degraders are bifunctional molecules that simultaneously bind to the ER and an E3 ligase, bringing them into proximity to trigger ubiquitination and degradation.
This document provides a detailed protocol for the preparation of a stock solution for a representative ER degrader. As "ER degrader 6" is not a universally recognized compound name, this protocol uses Fulvestrant, the first-in-class approved SERD, as a primary example for physicochemical data. The principles and methods described are broadly applicable to other degraders, including novel PROTACs, which are typically supplied as a crystalline solid or powder.
Compound Information and Properties
Proper handling and storage are essential for maintaining the integrity of the compound. The data below for Fulvestrant is provided as a representative example. Researchers should always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for their specific compound.
| Property | Representative Data (Fulvestrant) | Notes |
| Synonym | ICI 182780 | Varies by specific degrader. |
| CAS Number | 129453-61-8 | Unique for each compound. |
| Molecular Formula | C₃₂H₄₇F₅O₃S | Unique for each compound. |
| Molecular Weight (MW) | 606.8 g/mol | Crucial for molarity calculations. |
| Appearance | Crystalline solid | Most small molecule inhibitors are powders or solids. |
| Solubility | Soluble in DMSO (e.g., ~100 mg/mL), Ethanol (~20 mg/mL) | DMSO is the most common solvent for creating high-concentration stock solutions. |
| Storage (Solid) | -20°C, protected from light and moisture. | Long-term stability as a solid is generally high (≥4 years for Fulvestrant). |
| Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months). | Aliquoting is critical to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of an ER degrader in DMSO.
2.1. Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber (or light-protected), nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
2.2. Pre-Protocol Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example Calculation for a 10 mM Stock Solution of Fulvestrant (MW = 606.8 g/mol ):
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 606.8 g/mol * 1000 mg/g = 6.068 mg
-
The volume of solvent needed is calculated as:
Volume of Solvent (µL) = [Mass of Compound (mg) / (Molecular Weight ( g/mol ) * Desired Concentration (mol/L))] * 1,000,000 (µL/L)
-
Example Calculation for 1 mg of Fulvestrant to make a 10 mM stock:
-
Volume (µL) = [1 mg / (606.8 g/mol * 0.010 mol/L)] * 1,000,000 µL/L = 164.8 µL
-
2.3. Step-by-Step Reconstitution Protocol
-
Equilibration: Before opening, allow the vial containing the solid ER degrader to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold compound.
-
Weighing: Carefully weigh the desired amount of the ER degrader powder using an analytical balance in a fume hood. For small quantities, it is often easier and more accurate to use the entire contents of a pre-weighed vial (e.g., 1 mg or 5 mg) and calculate the required solvent volume accordingly.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the solid compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots immediately at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
2.4. Safety and Handling Precautions
-
ER degraders are potent bioactive molecules. Always handle the solid compound and its solutions in a fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times.
-
Consult the Safety Data Sheet (SDS) for the specific compound for detailed hazard information.
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) as it can have physiological effects on cells.
Mechanism of Action and Workflow Diagrams
The diagrams below illustrate the general mechanism of action for ER degraders and a typical experimental workflow.
Caption: Mechanism of Action for an ER Degrader.
Caption: General workflow for cell-based ER degradation assays.
References
Troubleshooting & Optimization
ER degrader 6 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for ER Degrader 6, also known as PROTAC ERα Degrader-6. This resource is designed to address common challenges related to the solubility and stability of this compound, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Estrogen Receptor Alpha (ERα) for degradation. It is a heterobifunctional molecule consisting of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the cell's proteasome. This targeted degradation of ERα makes it a valuable tool for studying ERα signaling and as a potential therapeutic agent in ER-positive cancers.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product[1].
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO with the aid of ultrasonication to ensure complete dissolution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect the stability of the compound.
Q4: What is the recommended storage procedure for this compound?
A4: For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C. For short-term storage, -20°C is acceptable for up to one month. Always protect the compound from light and moisture.
Troubleshooting Guides
Solubility Issues
Problem: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: PROTACs, including this compound, often have poor aqueous solubility. When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. Consider preparing an intermediate dilution in a co-solvent like Pluronic F-127 or using a formulation with solubility-enhancing excipients for in vivo studies.
-
-
Possible Cause 2: Final DMSO concentration is too high.
-
Solution: High concentrations of DMSO can be toxic to cells and can also affect the solubility of the compound in the final aqueous solution. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation. Try reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
Problem: My stock solution of this compound appears cloudy or has visible particles.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: Ensure that the compound is completely dissolved in DMSO. Use of an ultrasonic bath can aid in dissolution. Visually inspect the solution to ensure it is clear before use.
-
-
Possible Cause 2: Use of wet DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound. Use fresh, anhydrous DMSO for preparing stock solutions.
-
Stability Issues
Problem: I am seeing inconsistent or no ERα degradation in my experiments.
-
Possible Cause 1: Degradation of the compound in solution.
-
Solution: this compound may not be stable in aqueous solutions for extended periods at 37°C. Prepare fresh dilutions of the compound in your cell culture medium for each experiment. For longer-term experiments, consider replenishing the medium with fresh compound at regular intervals.
-
-
Possible Cause 2: Improper storage of stock solutions.
-
Solution: Repeated freeze-thaw cycles can lead to degradation of the compound. Store stock solutions in single-use aliquots at -80°C to maintain stability.
-
-
Possible Cause 3: The "Hook Effect".
-
Solution: At very high concentrations, PROTACs can exhibit a phenomenon known as the "hook effect," where the formation of the productive ternary complex (ERα-PROTAC-E3 ligase) is impaired, leading to reduced degradation. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for maximal degradation (DC50).
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (54.76 mM) | Ultrasonic assistance may be required. | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Recommendations | Reference |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol for Assessing Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature with shaking for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol for Assessing Stability in Cell Culture Medium
This protocol outlines a method to evaluate the stability of this compound in a typical cell culture environment.
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the desired final concentration.
-
Incubation: Incubate the working solution at 37°C in a CO2 incubator for various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Collection: At each time point, collect an aliquot of the medium.
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Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis: Plot the concentration of this compound as a function of time to determine its half-life in the cell culture medium.
Visualizations
Caption: Mechanism of action for this compound.
References
Technical Support Center: Optimizing ER Degrader 6 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ER degrader 6 for maximal degradation of the Estrogen Receptor (ER). Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to facilitate your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of Estrogen Receptor alpha (ERα).[1][2] It is a bifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase.[3] This proximity facilitates the tagging of ERα with ubiquitin, marking it for degradation by the cell's proteasome.[3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.[3]
Q2: What are the key parameters to consider when optimizing this compound concentration?
A2: The two primary parameters for determining the optimal concentration of a PROTAC like this compound are:
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DC50: The concentration of the degrader that results in 50% degradation of the target protein.
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Dmax: The maximal percentage of target protein degradation that can be achieved with the degrader. The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing off-target effects or significant cytotoxicity.
Q3: What is the "hook effect" and how can it be avoided?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This occurs because the high concentration of the degrader leads to the formation of binary complexes (this compound with either ERα or the E3 ligase alone) rather than the productive ternary complex (ERα-ER degrader 6-E3 ligase) required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal window for maximal degradation.
Q4: What is a recommended starting concentration and treatment time for this compound?
A4: The optimal concentration and time can vary between cell lines and experimental conditions. For "PROTAC ERα Degrader-6 (compound A2)," a reported DC50 for ERα degradation is 0.12 μM and an IC50 for anti-proliferative activity is 0.11 μM in MCF-7 cells. A good starting point for a dose-response experiment would be a range of concentrations from picomolar to high micromolar (e.g., 0.1 nM to 10 µM). For a time-course experiment, it is recommended to analyze ERα levels at multiple time points, such as 2, 4, 8, 12, 24, and 48 hours.
Q5: How can I confirm that the observed degradation of ERα is proteasome-dependent?
A5: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of ERα is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low ERα degradation | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations. |
| Inappropriate incubation time. | Conduct a time-course experiment to determine the optimal duration for degradation. | |
| The cell line has low expression of the required E3 ligase. | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR. | |
| Inconsistent ERα degradation | Compound instability or poor solubility in cell culture media. | Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in media. Prepare fresh solutions for each experiment. |
| Cell line variability. | Confirm ERα and relevant E3 ligase expression levels in your cell line. | |
| "Hook effect" observed (reduced degradation at high concentrations) | Formation of non-productive binary complexes. | Perform a dose-response experiment with a wider concentration range to identify the optimal degradation window. |
| High cell toxicity | The concentration of this compound is too high. | Lower the concentration of the degrader. Determine the IC50 for cell viability and use concentrations well below this value. |
| Off-target effects of the degrader. | Use a lower, more specific concentration. Compare the effects with a negative control (an inactive version of the degrader, if available). | |
| ERα levels recover after initial degradation | Instability or metabolism of this compound over time. | For longer experiments, consider replacing the media with fresh media containing the degrader at regular intervals. |
| Cellular compensatory mechanisms leading to increased ERα synthesis. | Analyze ERα mRNA levels using qRT-PCR to check for a compensatory increase in gene expression. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for this compound. Note that the dose-response and time-course data are illustrative and based on typical PROTAC behavior, while the IC50 and DC50 values are specific to "PROTAC ERα Degrader-6 (compound A2)".
Table 1: Potency of PROTAC ERα Degrader-6 in MCF-7 Cells
| Parameter | Value | Cell Line |
| IC50 (Anti-proliferative activity) | 0.11 µM | MCF-7 |
| DC50 (ERα Degradation) | 0.12 µM | MCF-7 |
Table 2: Illustrative Dose-Response of ERα Degradation by this compound
| Concentration (nM) | % ERα Degradation (Relative to Vehicle) |
| 0 (Vehicle) | 0% |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% |
| 100 | 95% (Dmax) |
| 1000 | 80% (Hook Effect) |
| 10000 | 60% (Hook Effect) |
Table 3: Illustrative Time-Course of ERα Degradation by this compound (at DC50 concentration)
| Time (hours) | % ERα Degradation (Relative to Vehicle) |
| 0 | 0% |
| 2 | 20% |
| 4 | 50% |
| 8 | 75% |
| 12 | 90% |
| 24 | 95% |
| 48 | 85% (Potential for recovery) |
Detailed Experimental Protocols
Protocol 1: Dose-Response Experiment for ERα Degradation
Objective: To determine the concentration of this compound that results in 50% degradation of ERα (DC50) and the maximum degradation (Dmax).
Methodology:
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Cell Seeding: Seed an appropriate ER-positive cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Treatment: The following day, treat the cells with a serial dilution of this compound. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a fixed time, for example, 24 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against ERα overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
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Detection: Visualize the bands using a chemiluminescence imaging system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control. Plot the percentage of ERα degradation relative to the vehicle control against the log of the this compound concentration to determine the DC50 and Dmax values.
Protocol 2: Time-Course Experiment for ERα Degradation
Objective: To determine the optimal treatment duration for maximal ERα degradation.
Methodology:
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Cell Seeding: Seed cells as described for the dose-response experiment.
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Treatment: Treat the cells with this compound at a concentration around the determined DC50 value.
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Incubation and Harvest: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
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Analysis: Perform Western blotting to assess ERα levels at each time point, as described in Protocol 1, normalizing to a loading control. This will reveal the kinetics of degradation.
Visualizations
References
Technical Support Center: Investigating Potential Off-Target Effects of ER Degrader 6
Welcome to the technical support center for ER Degrader 6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during your experiments. The following information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of off-target effects for this compound, a PROTAC-based degrader?
A1: As a Proteolysis Targeting Chimera (PROTAC), the off-target effects of this compound can arise from several mechanisms[1]:
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Unintended Protein Degradation: The primary concern is the degradation of proteins other than the intended estrogen receptor (ER) target. This can occur if the warhead (ER-binding component) or the E3 ligase recruiter of the PROTAC has affinity for other proteins, leading to their ubiquitination and subsequent degradation[1][2].
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Independent Pharmacological Activity: The individual components of the PROTAC molecule (the ER ligand and the E3 ligase ligand) may possess their own biological activities independent of their role in protein degradation[1].
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"Off-Target" Ubiquitination: A ternary complex may form between the PROTAC, the E3 ligase, and an unintended protein, leading to the off-target protein's ubiquitination and degradation[1].
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Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or disrupt the normal functioning of the UPS.
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Off-Target Effects of the E3 Ligase Ligand: For PROTACs utilizing ligands derived from molecules like pomalidomide, there is a known risk of off-target degradation of certain zinc-finger (ZF) proteins.
Q2: What are the initial steps to take if I observe unexpected toxicity or phenotypes in my cell-based assays with this compound?
A2: If you encounter unexpected cellular toxicity or phenotypes, a systematic approach is recommended to determine if these are due to off-target effects:
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Confirm On-Target Activity: First, verify that this compound is effectively degrading ERα at the tested concentrations. A dose-response experiment to determine the DC50 (concentration for 50% degradation) is crucial.
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Dose-Response Analysis for Toxicity: Perform a dose-response analysis to determine the concentration at which the toxicity is observed and compare it to the DC50 for ERα degradation. A significant window between the effective concentration and the toxic concentration is desirable.
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Use of an Inactive Control: Treat cells with an inactive control version of the PROTAC. If the toxicity persists with the inactive control, it suggests an off-target effect that is independent of ER degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity at concentrations required for ER degradation. | Off-target protein degradation or independent pharmacological activity of the degrader molecule. | 1. Perform a global proteomics analysis to identify unintended degraded proteins. 2. Assess mitochondrial toxicity (e.g., measure mitochondrial membrane potential or ROS production). 3. Test an inactive control PROTAC to decouple toxicity from ER degradation. |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions, sample preparation, or instrument performance. | 1. Standardize cell seeding density and treatment conditions. 2. Ensure consistent lysis procedures and protein quantification. 3. Perform regular quality control checks on analytical instruments. |
| No ER degradation observed. | "Hook effect" at high concentrations, where binary complexes of PROTAC with either the target or the E3 ligase prevent the formation of the productive ternary complex. | Perform a full dose-response curve to identify the optimal concentration for degradation and observe if efficacy decreases at higher concentrations. |
| Changes in protein levels are not consistent with degradation. | The observed effects may be due to transcriptional regulation rather than protein degradation. | Perform transcriptomics (RNA-seq) to assess mRNA levels of the affected proteins to distinguish between protein degradation and transcriptional effects. |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
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Cell Culture and Treatment:
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Culture a relevant human cell line (e.g., MCF-7 for ER-positive breast cancer) to approximately 70-80% confluency.
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Treat cells with this compound at a predetermined optimal concentration (e.g., 1x, 5x, and 10x the DC50).
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Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
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Cell Lysis and Protein Digestion:
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Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
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Quantify protein concentration using a standard assay (e.g., BCA).
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Perform in-solution or in-gel digestion of proteins to peptides using an enzyme like trypsin.
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Mass Spectrometry Analysis:
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Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Utilize either label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) for relative protein quantification between samples.
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Data Analysis:
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Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
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Perform statistical analysis to identify proteins with significant changes in abundance between the this compound-treated and control groups. A significant negative Log2 fold change with a low p-value suggests potential degradation.
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Quantitative Data Summary (Hypothetical Example)
The following table illustrates a hypothetical example of quantitative proteomics data for identifying off-targets of this compound.
| Protein Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| ESR1 | -3.5 | < 0.001 | No (On-Target) |
| ZFP91 | -2.8 | < 0.01 | Yes |
| BRD4 | -0.1 | 0.85 | No |
| GAPDH | 0.05 | 0.92 | No |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions. Further validation is required to confirm these hits as true off-targets.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for this compound, a PROTAC molecule.
Caption: Workflow for investigating potential off-target effects.
References
troubleshooting inconsistent ER degrader 6 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER Degrader 6. The information is designed to address common challenges encountered during experiments and ensure reliable and reproducible results.
Troubleshooting Guide: Inconsistent this compound Results
Inconsistent results are a common challenge in pharmacological studies. The following table summarizes potential causes for variability in this compound experiments and provides structured solutions.
| Observation | Potential Cause | Recommended Solution |
| High Variability in ER Degradation | Cell Line Specificity: Different cell lines exhibit varying levels of ERα and the necessary E3 ligase components.[1] | - Confirm ERα and relevant E3 ligase (e.g., Cereblon or VHL) expression in your cell line via Western blot or RT-qPCR.[1]- Consider screening a panel of cell lines to identify a responsive and consistent model.[1] |
| Suboptimal Compound Concentration: PROTACs can display a "hook effect," where high concentrations impair the formation of the productive ternary complex, leading to reduced degradation.[1] | - Perform a comprehensive dose-response experiment with a wide concentration range of this compound to determine the optimal concentration for maximal degradation (DC50).[1] | |
| Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can differ between cell lines and experimental conditions. | - Conduct a time-course experiment to identify the optimal incubation period for achieving maximal ERα degradation. | |
| Compound Instability/Solubility: Poor solubility or degradation of this compound in cell culture media can lead to inconsistent exposure. | - Ensure complete dissolution of the compound in a suitable solvent like DMSO before further dilution.- Prepare fresh working solutions for each experiment. | |
| No or Weak ER Degradation | Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may be expressed at low levels in the chosen cell line. | - Verify the expression of the recruited E3 ligase in your cell line using Western blotting or RT-qPCR. |
| Proteasome Inhibition: Cellular stress or other experimental factors might inhibit the proteasome, preventing the degradation of ubiquitinated ERα. | - Include a positive control for proteasome activity in your experiments.- Co-treat with a proteasome inhibitor (e.g., MG132) as a negative control to confirm proteasome-dependent degradation. | |
| Inconsistent Cell Viability Assay Results | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in viability readouts. | - Ensure accurate and consistent cell seeding density in all wells of the microplate. |
| Edge Effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation, altering media and compound concentrations. | - Avoid using the outermost wells for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier. | |
| High Compound Concentration: Excessive concentrations of this compound may induce off-target toxicity. | - Correlate viability data with degradation data. Use concentrations that achieve maximal degradation without significant cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule that works by inducing the degradation of the Estrogen Receptor (ER). One part of the molecule binds to the ER protein, while the other part binds to an E3 ubiquitin ligase. This proximity facilitates the tagging of ER with ubiquitin, marking it for degradation by the cell's proteasome. The this compound molecule is not degraded in this process and can catalytically induce the degradation of multiple ER proteins.
Q2: How can I confirm that the observed degradation is specific to the PROTAC's mechanism?
A2: To confirm specificity, it is crucial to use appropriate controls. A key control is an inactive version of the PROTAC where either the ER-binding or the E3 ligase-binding component is modified. This control should not induce ER degradation, demonstrating that the formation of the ternary complex is required. Additionally, co-treatment with a proteasome inhibitor should rescue ER levels, confirming that the degradation is proteasome-dependent.
Q3: My Western blot results for ERα have high background. How can I improve them?
A3: High background on a Western blot can obscure the interpretation of your results. To improve blot quality, consider the following:
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Blocking: Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time.
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Primary Antibody: Use a high-quality, validated primary antibody specific for ERα. Titrate the antibody to determine the optimal dilution.
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Washing Steps: Ensure thorough washing steps between antibody incubations to remove non-specific binding.
Q4: What are the key parameters to measure the effectiveness of this compound?
A4: The two primary parameters to quantify the efficacy of a PROTAC like this compound are:
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DC50: The concentration of the degrader that results in 50% degradation of the target protein.
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Dmax: The maximal percentage of target protein degradation that can be achieved with the degrader.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol details the steps to quantify the degradation of ERα following treatment with this compound.
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Cell Seeding and Treatment:
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Seed cells in a 6-well plate at a density that ensures 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the predetermined optimal duration.
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Cell Lysis:
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Aspirate the media and wash the cells once with ice-cold PBS.
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Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of each lysate using a standard method such as the BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
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Separate proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for ERα (e.g., 1:1000 dilution) overnight at 4°C.
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Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis:
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Quantify the band intensities for ERα and the loading control using densitometry software.
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Normalize the ERα signal to the loading control signal for each sample.
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Calculate the percentage of ERα degradation relative to the vehicle-treated control.
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Visualizations
References
Technical Support Center: ER Degrader Resistance in Breast Cancer
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Estrogen Receptor (ER) degrader resistance in breast cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ER degraders in breast cancer cells?
A1: Resistance to ER degraders, including selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), is a complex issue. The main mechanisms can be categorized as follows:
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On-target alterations: The most common on-target alteration is the acquisition of mutations in the ESR1 gene, which encodes for ERα.[1][2] These mutations can lead to a constitutively active receptor that no longer depends on estrogen for its function, and some mutations may interfere with the binding of the degrader molecule.[1][3]
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Bypass pathway activation: Cancer cells can compensate for the loss of ERα signaling by upregulating parallel growth factor receptor pathways.[1] The most frequently activated are the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, which can promote cell survival and proliferation independently of ERα.
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Alterations in the Ubiquitin-Proteasome System (UPS): Since ER degraders like PROTACs rely on the cell's own machinery to degrade ERα, any changes in UPS components, such as E3 ligases (e.g., Cereblon) or the proteasome itself, could reduce the efficacy of the degrader.
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Cell cycle dysregulation: Overexpression of key cell cycle proteins, such as Cyclin E2, has been identified as a potential mechanism of resistance, allowing cancer cells to progress through the cell cycle despite ERα degradation.
Q2: How do I generate an ER degrader-resistant breast cancer cell line in the lab?
A2: Developing a drug-resistant cell line is a crucial step for studying resistance mechanisms. The general approach involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the ER degrader over several weeks or months.
Here is a general workflow:
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Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the ER degrader for your parental cell line (e.g., MCF-7) using a cell viability assay.
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Initial Exposure: Start by treating the cells with the ER degrader at a concentration at or slightly below the IC50.
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Dose Escalation: Once the cells resume a normal growth rate, gradually increase the drug concentration (e.g., 1.5 to 2-fold increments). If you observe widespread cell death, revert to the previous lower concentration for a longer period before attempting to increase it again.
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Establishment and Maintenance: After several months of continuous culture, you should have a resistant cell line. Confirm the resistance by determining the new IC50 and calculating the Resistance Index (RI). Maintain the resistant cell line in a medium containing a maintenance dose of the ER degrader to preserve the resistant phenotype.
Q3: My ER degrader-resistant cell line shows a different morphology compared to the parental line. Is this normal?
A3: Yes, it is quite common for drug-resistant cell lines to exhibit altered morphology. This can be due to various cellular changes associated with the acquisition of resistance, such as an epithelial-to-mesenchymal transition (EMT), which has been observed in some resistant models. These changes can be linked to the activation of bypass signaling pathways.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
Problem: My cell viability assay shows inconsistent results or no clear dose-response curve for the ER degrader.
| Possible Cause | Recommended Solution |
| Incorrect Seeding Density | Optimize the cell seeding density for your specific cell line. Plating too few or too many cells can affect the results. |
| Vehicle (e.g., DMSO) Toxicity | Ensure the final concentration of the vehicle is not toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only control. |
| Drug Instability | Prepare fresh drug dilutions for each experiment. Some compounds may degrade over time in culture medium. |
| Inappropriate Assay | Some cell lines may not be compatible with certain viability assays (e.g., MTT). Consider trying an alternative assay like CellTiter-Glo®. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can lead to cell death and skewed results. |
Guide 2: Issues with Western Blot for ERα Degradation
Problem: I am not observing the expected degradation of ERα in my sensitive cell line after treatment with an ER degrader.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Increase the concentration or extend the incubation time (e.g., overnight at 4°C). |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel. You can also consider using an antibody enhancer solution. |
| Inefficient Protein Transfer | Confirm successful protein transfer by staining the membrane with Ponceau S. For large proteins, you may need to optimize the transfer time and voltage. |
| Degraded Sample | Always use fresh lysates and add protease inhibitors to your lysis buffer to prevent protein degradation. |
| Inactive Degrader | Ensure your ER degrader is stored correctly and has not expired. Test its activity in a different, validated cell line if possible. |
Problem: My resistant cell line shows complete ERα degradation, but is still proliferating.
| Possible Cause | Recommended Solution |
| Bypass Pathway Activation | This is a strong indicator of resistance through a bypass mechanism. Analyze the activation status of key signaling pathways like PI3K/AKT and MAPK/ERK by performing Western blots for phosphorylated proteins (e.g., p-AKT, p-ERK). |
| Cell Cycle Dysregulation | The cells may be bypassing the anti-proliferative effects of ERα degradation. Analyze the cell cycle distribution using flow cytometry and perform Western blots for key cell cycle proteins like Cyclin D1 and Cyclin E2. |
Quantitative Data Summary
The following tables summarize key quantitative data related to ER degrader resistance.
Table 1: IC50 Values of ER Degraders in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | ER Degrader | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| MCF-7 | Fulvestrant | ~1.2 nM | >100 nM | >83 |
| T47D | AZD9496 | ~0.5 nM | >10 nM | >20 |
| MCF-7 | ARV-471 | ~1 nM | >1000 nM | >1000 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Changes in Protein Expression and Pathway Activation in Resistant Cells
| Protein/Pathway Marker | Change in Resistant Cells | Implication |
| ERα (ESR1) | Downregulation or mutation | On-target resistance |
| p-AKT / p-mTOR | Increased baseline and/or sustained activation | PI3K/AKT/mTOR bypass pathway activation |
| p-ERK | Increased baseline and/or sustained activation | MAPK/ERK bypass pathway activation |
| Cyclin E2 | Overexpression | Cell cycle dysregulation |
| EGFR/HER2 | Upregulation | Activation of receptor tyrosine kinase signaling |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation and Bypass Pathway Activation
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Cell Culture and Treatment: Plate parental and resistant breast cancer cells (e.g., MCF-7) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the ER degrader (e.g., 0, 1, 10, 100 nM) for 24 hours.
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Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ERα, p-AKT, p-ERK, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability (MTT) Assay
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Cell Seeding: Seed breast cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
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Drug Treatment: Treat the cells with a serial dilution of the ER degrader for 48-72 hours.
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MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of an ER degrader (PROTAC) leading to ERα degradation.
Caption: Major mechanisms of acquired resistance to ER degraders in breast cancer.
References
Technical Support Center: Enhancing the Oral Bioavailability of ER Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable Estrogen Receptor (ER) degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of ER degraders?
Oral ER degraders, particularly second-generation non-steroidal selective estrogen receptor degraders (SERDs), often exhibit poor aqueous solubility and/or low intestinal permeability, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. This inherently limits their dissolution in gastrointestinal fluids and subsequent absorption. Furthermore, many of these compounds are substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen, further reducing systemic absorption.[1][2] First-generation SERDs like fulvestrant have poor oral bioavailability, necessitating intramuscular administration.[3][4][5]
Q2: What are the most common formulation strategies to improve the oral bioavailability of ER degraders?
The most prevalent and effective strategies focus on enhancing the solubility and dissolution rate of the drug substance. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate. The amorphous form has a higher thermodynamic energy state compared to the stable crystalline form, leading to enhanced solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipidic excipients can improve its solubilization in the gastrointestinal tract and enhance absorption via the lymphatic pathway, which can bypass first-pass metabolism in the liver.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.
Q3: How does the "food effect" impact the bioavailability of oral ER degraders?
The presence of food can have a variable and complex impact on the absorption of oral ER degraders. For some compounds, administration with a high-fat meal can increase bioavailability by stimulating bile secretion, which aids in the solubilization of lipophilic drugs. For example, the oral SERD elacestrant is recommended to be taken with food, as a high-fat meal was shown to increase its relative bioavailability. Conversely, for other drugs, food may delay or decrease absorption. Therefore, food effect studies are a critical component of clinical development.
Troubleshooting Guides
This section provides practical guidance for addressing specific experimental issues.
Scenario 1: Low In Vivo Bioavailability Despite Promising In Vitro Dissolution
Problem: Your novel oral ER degrader, formulated as an amorphous solid dispersion, shows excellent dissolution in in vitro biorelevant media (e.g., FaSSIF, FeSSIF), but the subsequent rat pharmacokinetic study reveals very low oral bioavailability (<5%).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| High First-Pass Metabolism | Conduct an in vitro metabolic stability assay using rat liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. If metabolic instability is confirmed, medicinal chemistry efforts may be needed to modify the chemical structure at the sites of metabolism. |
| P-glycoprotein (P-gp) Efflux | Perform a Caco-2 permeability assay. A high efflux ratio (PappB-A / PappA-B > 2) suggests the compound is a substrate for P-gp or other efflux transporters. Consider co-dosing with a known P-gp inhibitor in preclinical studies to confirm efflux-mediated poor absorption. Formulation strategies to overcome P-gp efflux include the use of excipients that inhibit P-gp or the development of nanoparticle systems that can be absorbed via alternative pathways. |
| Poor Intestinal Permeability | Re-evaluate the Caco-2 permeability data. If the apparent permeability in the absorptive direction (PappA-B) is low, this indicates inherently poor membrane permeability. Structural modifications to improve lipophilicity (within an optimal range) may be necessary. |
| Precipitation in the GI Tract | The supersaturated state achieved by the ASD in vitro may not be maintained in vivo, leading to precipitation of the drug before it can be absorbed. Investigate the use of precipitation inhibitors in the formulation. Perform a transfer dissolution study that mimics the pH shift from the stomach to the small intestine to assess the potential for precipitation. |
Scenario 2: High Variability in Animal Pharmacokinetic Data
Problem: You observe significant inter-animal variability in the plasma concentrations of your oral ER degrader following administration to a cohort of rats.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigative Steps |
| Inconsistent Dosing | Ensure the dosing formulation is a homogenous suspension or solution and that the gavage technique is consistent across all animals. For suspensions, ensure adequate mixing before each dose is drawn. |
| Food Effect | If animals were not fasted, the presence of food could lead to variable gastric emptying and absorption. Ensure a consistent fasting period before dosing. |
| Genetic Polymorphisms in Transporters/Metabolizing Enzymes | While less common in inbred laboratory animal strains, genetic variability can still occur. Ensure the use of a well-characterized and genetically homogenous animal model. |
| Formulation Instability | Verify the stability of the drug in the dosing vehicle over the duration of the study. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for selected oral ER degraders and illustrate the impact of formulation on bioavailability.
Table 1: Preclinical Pharmacokinetic Parameters of Selected Oral ER Degraders
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| GDC-0810 | Mouse | 100 | - | 94,100 | 61 | |
| Elacestrant | Human | 100 (oral) vs 1 (IV) | - | - | 10-11 | |
| ZB716 | Animal | Not specified | - | - | Superior to fulvestrant | |
| Amcenestrant | Human (Phase I/II) | 400 (daily) | - | - | - | |
| Giredestrant | Human (Phase II) | - | - | - | - |
Table 2: Impact of Food on the Pharmacokinetics of Elacestrant (50 mg single oral dose in humans)
| Parameter | Fasted | Fed (High-Fat Meal) | Ratio (Fed/Fasted) | Reference |
| Cmax (ng/mL) | Geometric Mean | Geometric Mean | 2.06 | |
| AUC0-last (ng·h/mL) | Geometric Mean | Geometric Mean | 1.57 | |
| Tmax (h) | 1.9 (mean) | 4.2 (mean) | - |
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Oral ER Degraders
Objective: To assess the dissolution rate and extent of an oral ER degrader formulation in biorelevant media.
Methodology:
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Apparatus: USP Apparatus 2 (paddle) is commonly used.
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Media:
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For initial screening, use aqueous media across a pH range of 1.2 to 6.8.
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For biorelevant testing, use Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
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If solubility is extremely low, the addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary, but the concentration should be carefully justified.
-
-
Procedure:
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Add the specified volume of dissolution medium to the vessel and allow it to equilibrate to 37°C.
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Introduce the dosage form (e.g., tablet, capsule, or powder).
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Begin paddle rotation at a specified speed (e.g., 75 rpm).
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At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the medium.
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Filter the samples immediately.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Troubleshooting:
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Coning: If a cone of undissolved powder forms at the bottom of the vessel, consider using a different apparatus (e.g., USP Apparatus 1 - basket) or increasing the agitation speed.
-
Low Drug Recovery: This may indicate adsorption of the drug to the filter or vessel. Use low-binding materials and perform a recovery study.
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Precipitation: In non-sink conditions, particularly for ASDs, the drug may precipitate after initial supersaturation. This is an important characteristic to note as it may reflect in vivo behavior.
Caco-2 Permeability Assay for Intestinal Absorption and Efflux
Objective: To assess the intestinal permeability of an oral ER degrader and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above a pre-defined threshold (e.g., >250 Ω·cm²) is typically required. The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed.
-
Transport Studies:
-
A-to-B (Apical to Basolateral) Transport: Add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time. This mimics absorption from the gut into the bloodstream.
-
B-to-A (Basolateral to Apical) Transport: Add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time. This assesses efflux from the cell back into the gut lumen.
-
To specifically investigate P-gp involvement, conduct the transport studies in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver chambers at various time points using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.
-
Troubleshooting:
-
Low Compound Recovery: This could be due to metabolism by Caco-2 cells, binding to the plate, or accumulation within the cells. Perform a mass balance study to account for all the compound.
-
High Efflux Ratio: If a high ER is observed, the next step is to confirm the specific transporter involved by using selective inhibitors. If P-gp is confirmed, formulation strategies to mitigate its effect should be explored.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of an ER degrader in a preclinical animal model.
Methodology:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
Administer the drug formulation orally via gavage.
-
For determination of absolute bioavailability, a separate cohort of animals should receive the drug intravenously.
-
Animals are typically fasted overnight before dosing.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
-
Troubleshooting:
-
No Detectable Drug in Plasma: This could be due to very poor absorption, rapid metabolism, or analytical issues. Re-evaluate the formulation and the sensitivity of the bioanalytical method.
-
Erratic Absorption Profiles: This may be caused by issues with the formulation (e.g., poor suspension homogeneity) or physiological factors in the animals.
Visualizations
Caption: ER signaling pathway and SERD mechanism of action.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grantome.com [grantome.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing In Vivo Toxicity of ER Degrader 6
Disclaimer: Information on a specific molecule designated "ER degrader 6" is not publicly available. This guide has been created using publicly accessible data for the well-characterized oral PROTAC® estrogen receptor degrader, Vepdegestrant (ARV-471), as a representative example. The principles and methodologies discussed are broadly applicable to preclinical in vivo studies of similar ER-targeting protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively eliminate the Estrogen Receptor alpha (ERα) protein. It is a bifunctional molecule with three key components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase (typically cereblon), and a linker connecting the two. By bringing ERα and the E3 ligase into close proximity, this compound facilitates the ubiquitination of ERα, marking it for degradation by the cell's natural disposal system, the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.[1][2]
Q2: What are the potential sources of in vivo toxicity with this compound?
Potential in vivo toxicities can be categorized as follows:
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On-Target Toxicity: This results from the intended pharmacological effect of ERα degradation in tissues where ERα signaling is important for normal physiological function.
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Off-Target Toxicity: This can occur if this compound degrades proteins other than ERα. This may happen if the ligands have an affinity for other proteins.[3]
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Ligand-Specific Effects: The individual components of the PROTAC (the ERα binder or the E3 ligase binder) might have their own pharmacological activities, including toxicity, independent of protein degradation.
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Formulation-Related Toxicity: The vehicle used to administer the compound in vivo may have its own toxicity profile.[3]
Q3: Are there clinically advanced oral PROTAC ER degraders that provide insights into potential toxicities?
Yes, Vepdegestrant (ARV-471) is an orally bioavailable PROTAC ER degrader that has undergone extensive clinical trials.[4] Data from these trials provide valuable information on the potential safety profile of this class of drugs. In a Phase 1/2 study, Vepdegestrant was generally well-tolerated. The most common treatment-related adverse events were mild to moderate and included nausea, fatigue, and vomiting. No dose-limiting toxicities were observed in the dose-escalation phase.
Troubleshooting In Vivo Toxicity
Issue 1: Unexpected animal morbidity or significant body weight loss is observed during the study.
This is a critical indicator of toxicity and requires immediate attention.
| Potential Cause | Troubleshooting Steps |
| Formulation/Vehicle Toxicity | 1. Run a Vehicle-Only Control Group: Always include a cohort that receives only the formulation vehicle to distinguish between compound- and vehicle-induced toxicity.2. Test Alternative Formulations: If the vehicle is suspected to be the cause, explore alternative, well-tolerated vehicles. |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while reducing toxicity.2. Pharmacodynamic (PD) Analysis: Correlate the timing and severity of toxicity with the extent of ERα degradation in relevant tissues. |
| Off-Target Toxicity | 1. In Vitro Profiling: If not already done, perform broad in vitro screening to identify potential off-target binding.2. Proteomics: Analyze tissues from treated animals using mass spectrometry-based proteomics to identify unintended protein degradation. |
Issue 2: Lack of tumor growth inhibition despite evidence of target engagement.
This suggests that while the drug is reaching its target, it is not producing the desired anti-tumor effect.
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Degradation | 1. Dose-Escalation Study: Conduct a dose-escalation study to find the optimal dose for maximal ERα degradation in the tumor tissue. Be mindful of the "hook effect," where excessively high concentrations can reduce efficacy.2. Pharmacokinetic (PK) Analysis: Determine the drug concentration in plasma and tumor tissue over time to ensure adequate exposure. |
| Drug Resistance | 1. Investigate Resistance Mechanisms: Acquired resistance to ER degraders can involve alterations in receptor tyrosine kinase signaling pathways (e.g., MAPK/AKT) rather than the ER signaling pathway itself. Analyze resistant tumors for such changes. |
| Tumor Model Insensitivity | 1. Confirm ER-Dependence: Ensure the chosen xenograft model is indeed dependent on ERα signaling for its growth. |
Quantitative Data Summary
The following tables summarize preclinical and clinical data for the representative ER degrader, Vepdegestrant (ARV-471).
Table 1: Preclinical In Vivo Efficacy of Vepdegestrant (ARV-471) in an MCF7 Xenograft Model
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | ERα Degradation in Tumor |
| 3 | 85% | ≥94% |
| 10 | 98% | ≥94% |
| 30 | 120% | ≥94% |
Table 2: Clinical Safety and Efficacy of Vepdegestrant (ARV-471) in a Phase 2 Study (VERITAC)
| Parameter | 200 mg QD (n=35) | 500 mg QD (n=36) |
| Clinical Benefit Rate (CBR) | 37.1% | 38.9% |
| CBR in ESR1 mutant patients | 47.4% | 54.5% |
| Median ER Degradation | 69% | Not Reported |
| Grade 3/4 Treatment-Related Adverse Events | 7% (overall) | 7% (overall) |
| Most Common Adverse Events (any grade) | Nausea, Fatigue | Nausea, Fatigue |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an ER+ Breast Cancer Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old.
-
Cell Line: Utilize an ER+ human breast cancer cell line such as MCF-7.
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Tumor Implantation:
-
Harvest MCF-7 cells during their logarithmic growth phase.
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Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
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Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
-
Dosing and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.
-
Administer the compound and vehicle control to the respective groups at the predetermined dose and schedule (e.g., once daily).
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure tumor weight as a primary endpoint.
-
Calculate Tumor Growth Inhibition (TGI).
-
Collect tumor and plasma samples for pharmacodynamic and pharmacokinetic analyses.
-
Protocol 2: Pharmacodynamic (PD) Analysis of ERα Degradation in Tumor Tissue
This protocol is to confirm the mechanism of action of this compound in vivo.
-
Sample Collection:
-
Use tumor-bearing mice with established tumors.
-
Administer a single oral dose of this compound or vehicle.
-
Euthanize cohorts of mice at various time points post-dose (e.g., 2, 4, 8, 24, 48 hours).
-
Excise and snap-freeze tumor tissue.
-
-
Western Blot Analysis:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ERα and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize using an appropriate detection system.
-
Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle-treated group.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Section the tissue and perform IHC staining for ERα to visualize protein expression and localization within the tumor.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound (PROTAC).
Experimental Workflow
Caption: In vivo experimental workflow and troubleshooting loop.
References
Technical Support Center: Quality Control for ER Degrader Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing robust and reproducible experiments with Estrogen Receptor (ER) degraders, such as Selective Estrogen Receptor Degraders (SERDs) and Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control steps to ensure the reliability of my ER degrader experiments?
A1: To ensure the reliability of your results, a multi-faceted approach to quality control is essential. This includes:
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Confirming On-Target Activity: Verifying that the degrader is effectively reducing ER protein levels at the tested concentrations.[1]
-
Assessing Off-Target Effects: Investigating unintended degradation of other proteins.[1][2]
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Using Appropriate Controls: Including negative and positive controls to validate the experimental system.[3]
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Ensuring Compound Integrity: Verifying the stability and solubility of your ER degrader.[3]
-
Standardizing Cell Culture Conditions: Maintaining consistent cell seeding density and passage number to minimize variability.
Q2: How do I confirm that the observed cellular effects are specifically due to ER degradation?
A2: To confirm on-target activity, a rescue experiment is a critical validation step. This involves re-introducing an external source of ERα into cells treated with the degrader. If the observed anti-proliferative or other cellular effects are indeed on-target, the re-introduction of ERα should "rescue" the cells from the effects of the degrader, leading to restored cell viability or function. Another method is to use an inactive control version of your degrader that cannot bind to either the ER or the E3 ligase, which should not induce degradation.
Q3: What are the potential mechanisms of off-target effects with ER degraders, particularly PROTACs?
A3: Off-target effects of PROTACs can arise from several mechanisms:
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Unintended degradation of non-target proteins: The PROTAC may facilitate the ubiquitination and degradation of proteins other than the intended ER target.
-
Pharmacological effects of the PROTAC molecule itself: The warhead (ER-binding portion) or the E3 ligase recruiter could have independent biological activities.
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Formation of binary complexes: The degrader might interact with other proteins, leading to unintended consequences.
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Perturbation of the ubiquitin-proteasome system (UPS): High concentrations of PROTACs could potentially saturate or alter the normal functioning of the UPS.
Troubleshooting Guides
Issue 1: Inconsistent or No ERα Degradation
Question: Why am I observing inconsistent or no degradation of Estrogen Receptor alpha (ERα) with my degrader?
Answer: Several factors can contribute to variable or a complete lack of ERα degradation. Below are common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines express varying levels of ERα and the specific E3 ligase recruited by the degrader. Confirm ERα and relevant E3 ligase expression in your cell line. |
| Suboptimal Degrader Concentration | The concentration used may be too low for effective degradation or too high, leading to the "hook effect" where ternary complex formation is inhibited. Perform a dose-response experiment with a wide range of concentrations (e.g., picomolar to micromolar) to determine the optimal concentration for maximal degradation (DC50). |
| Incorrect Incubation Time | The kinetics of degradation can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal incubation time for maximal ERα degradation. |
| Compound Instability or Solubility Issues | The degrader may be unstable or poorly soluble in cell culture media. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in media and prepare fresh solutions for each experiment. |
| Improper Compound Storage | The degrader may have degraded due to improper storage. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: High Background or Non-Specific Bands in Western Blot
Question: I am seeing high background or non-specific bands in my Western blot for ERα. How can I improve my results?
Answer: High background and non-specific bands can obscure the interpretation of your degradation results. Here are some tips to improve your Western blots.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Blocking Conditions | Insufficient blocking can lead to non-specific antibody binding. Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time. |
| Poor Primary Antibody Quality | The primary antibody may lack specificity or be used at a suboptimal concentration. Use a high-quality, validated primary antibody specific for ERα. Test different antibody dilutions to find the optimal concentration. |
| Issues with Washing Steps | Inadequate washing can result in high background. Increase the number and duration of washes with TBST. |
| Protein Degradation | Protein samples may have degraded during preparation. Ensure that protease and phosphatase inhibitors are added to your lysis buffer. |
| Cross-reactivity | The antibody may be cross-reacting with other cellular proteins. Validate your antibody using genetic controls (e.g., knockout/knockdown cell lines) if available. |
Issue 3: Inconsistent Cell Viability Assay Results
Question: My cell viability assay results are inconsistent. What could be the cause?
Answer: Inconsistent cell viability results can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Uneven cell distribution leads to variability. Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, affecting cell growth and compound concentration. Avoid using the outermost wells or fill them with sterile media or PBS to minimize edge effects. |
| Reagent Preparation and Addition | Inconsistent preparation or addition of viability reagents (e.g., MTT, CellTiter-Glo) can lead to variability. Ensure reagents are properly mixed and added consistently to each well. |
| Incubation Time | The incubation time with the viability reagent can impact the signal. Optimize the incubation time according to the manufacturer's instructions. |
| Solvent Toxicity | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is not toxic to your cells by running a vehicle-only control. |
Quantitative Data Summary
The efficacy of ER degraders is quantified by their ability to reduce ER protein levels and inhibit the proliferation of ER-positive cancer cells. The following tables summarize key performance metrics.
Table 1: Comparative Performance of ER Degraders
| Compound | DC50 (ERα Degradation) | IC50 (Cell Viability) |
| PROTAC ER Degrader (e.g., Vepdegestrant) | 1 - 10 nM | 5 - 20 nM |
| SERD (e.g., Fulvestrant) | 10 - 50 nM | 20 - 100 nM |
| Note: Values are hypothetical and can vary depending on the specific degrader, cell line, and experimental conditions. |
Table 2: Expected ERα Degradation in MCF-7 Cells
| Treatment | Concentration | ERα Protein Level (Normalized to Control) |
| Vehicle Control | - | 100% |
| PROTAC ER Degrader | 1 nM | 75% |
| PROTAC ER Degrader | 10 nM | 40% |
| PROTAC ER Degrader | 100 nM | <10% |
| Typical results after a 24-hour treatment. |
Experimental Protocols
Western Blotting for ERα Protein Levels
This assay directly measures the amount of ERα protein in cells following treatment with a degrader.
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Cell Culture and Treatment:
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Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates.
-
Allow cells to adhere overnight.
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Treat cells with varying concentrations of the ER degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
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Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
RT-qPCR for ER Target Gene Expression
This assay assesses the functional consequence of ER degradation by measuring the mRNA expression of ER target genes.
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Cell Culture and Treatment:
-
Plate ER-positive cells (e.g., MCF-7) in 6-well plates.
-
After 24 hours, treat with the ER degrader or vehicle control for the desired duration (e.g., 24 hours).
-
-
RNA Isolation:
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Wash cells with PBS and lyse them using an RNA lysis reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA purity and concentration using a spectrophotometer (an A260/A280 ratio of ~2.0 is indicative of pure RNA).
-
-
Reverse Transcription (cDNA Synthesis):
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for ER target genes (e.g., GREB1, pS2/TFF1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of ER degradation on the viability and proliferation of ER-dependent cancer cells.
-
Cell Seeding and Treatment:
-
Seed ER-positive cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the ER degrader or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for a PROTAC ER Degrader.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: E3 Ligase Expression and ER degrader 6 Activity
Welcome to the technical support center for ER degrader 6. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and guidance for troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change in the receptor. This altered conformation is recognized by the cell's protein disposal system, specifically the ubiquitin-proteasome system (UPS). [1][2]An E3 ubiquitin ligase, a key component of the UPS, then tags the ERα protein with ubiquitin molecules. [1]This polyubiquitination marks ERα for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the ERα protein. [1][2]
Q2: How critical is E3 ligase expression for the activity of this compound?
A2: The expression and activity of specific E3 ligases are paramount for the efficacy of this compound. Since the degrader acts by co-opting the UPS, the presence of a suitable E3 ligase is the rate-limiting step for tagging the estrogen receptor for degradation. Different cell types may have varying expression levels of different E3 ligases, which can lead to variability in the efficacy of this compound.
Q3: Which specific E3 ligases are known to be involved in ERα degradation?
A3: Several E3 ubiquitin ligases have been implicated in the degradation of ERα. These include:
-
NEDD4: This E3 ligase has been shown to promote the degradation of ERα. Its expression level can affect the efficacy of hormone therapy and patient prognosis in hormone receptor-positive breast cancer.
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MDM2: MDM2 is another E3 ligase involved in the degradation of nuclear receptors and is a good candidate for ERα polyubiquitination.
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CHIP (carboxy terminus of Hsc70-interacting protein): CHIP is an E3 ubiquitin ligase required for the basal ubiquitination and proteasomal degradation of ERα.
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BRCA1: In conjunction with its partner BARD1, BRCA1 can function as a ubiquitin ligase that monoubiquitinates ERα.
-
Other Cullin-RING ligases: The degradation of ERα is dependent on the neddylation pathway, which suggests the involvement of the Cullin-RING ubiquitin ligase superfamily.
Troubleshooting Guides
Issue 1: I am observing low or no ERα degradation after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Low expression of a required E3 ligase in the cell line. | Verify the protein and mRNA expression levels of key E3 ligases (e.g., NEDD4, MDM2) in your cell model using Western Blot or RT-qPCR. Compare these levels to a positive control cell line where degradation is robust. |
| Impaired Proteasome Function. | Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. If the degrader is working, you should see an accumulation of polyubiquitinated ERα, indicating the upstream steps are functional but the final degradation is blocked. |
| Cell Line Resistance. | Some cell lines may have intrinsic or acquired resistance mechanisms, such as mutations in ERα or alterations in co-regulatory proteins that interfere with degrader binding or E3 ligase recruitment. Sequence the ESR1 gene and consider using a different cell model. |
| Incorrect Compound Concentration or Incubation Time. | Perform a dose-response and time-course experiment to determine the optimal concentration (DC50) and duration of treatment for your specific cell line. |
Issue 2: The activity of this compound is highly variable across different breast cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Differential Expression of E3 Ligases. | This is a common cause of variability. Create a baseline expression profile of key E3 ligases (NEDD4, MDM2, CHIP) for each cell line in your panel. Correlate the expression levels with the observed DC50 values for this compound. |
| Presence of ESR1 Mutations. | Activating mutations in the ESR1 gene can alter the conformation of the ERα ligand-binding domain, potentially affecting the binding and efficacy of the degrader. Screen your cell lines for common ESR1 mutations. |
| Differences in Cellular Signaling Pathways. | The activity of signaling pathways like PI3K/AKT can influence ERα stability and the ubiquitin-proteasome system. Assess the basal activity of these pathways in your cell lines. |
Quantitative Data Summary
The expression level of E3 ligases can significantly impact clinical outcomes and cellular protein levels. The table below summarizes clinical data on the E3 ligase NEDD4 in hormone receptor-positive breast cancer.
Table 1: Impact of NEDD4 mRNA Expression on Patient Prognosis and ERα Protein Levels Data summarized from a retrospective cohort study of 143 patients with hormone receptor-positive, HER2-negative early breast cancer.
| Metric | High NEDD4 Expression Group (n=66) | Low NEDD4 Expression Group (n=77) | p-value |
| Disease-Free Survival | Significantly Shorter | Significantly Longer | p = 0.048 |
| Overall Survival | Significantly Shorter | Significantly Longer | p = 0.022 |
| ERα Protein Expression (in knockdown cell lines) | - | High Expression | - |
Visualizations and Workflows
Mechanism of Action for this compound
Caption: Mechanism of ERα degradation induced by this compound.
Troubleshooting Workflow for Low Degrader Activity
Caption: Step-by-step workflow for diagnosing poor this compound efficacy.
Logical Relationship: E3 Ligase Expression and Degrader Activity
Caption: The impact of E3 ligase levels on this compound activity.
Key Experimental Protocols
Protocol 1: Western Blot for ERα and E3 Ligase Expression
This protocol is used to determine the relative protein expression levels of ERα and key E3 ligases (e.g., NEDD4, MDM2) in your cell lines.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg of total protein per lane) and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-NEDD4, anti-MDM2, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to the loading control.
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Protocol 2: In Vitro E3 Ligase Auto-ubiquitination Assay
This assay determines the catalytic activity of a specific E3 ligase. Most E3 ligases can ubiquitinate themselves, and this activity can be measured as a proxy for their function.
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 activating enzyme, a specific E2 conjugating enzyme, and ubiquitin.
-
Aliquot the master mix into separate reaction tubes.
-
-
Initiate Reaction:
-
Add the recombinant E3 ligase of interest to each tube to start the reaction. Include a negative control with no E3 ligase.
-
Incubate the samples at 37°C for 1-2 hours in a thermal cycler.
-
-
Stop Reaction:
-
Stop the reaction by adding 2x SDS sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
-
Detection:
-
Analyze the reaction products by Western Blot.
-
Use an antibody against the E3 ligase or an anti-ubiquitin antibody. A ladder of higher molecular weight bands above the unmodified E3 ligase indicates successful auto-ubiquitination.
-
References
Validation & Comparative
A Head-to-Head Showdown: ER Degrader 6 vs. Fulvestrant in ERα Degradation Efficiency
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of estrogen receptor-positive (ER+) breast cancer therapeutics, the targeted degradation of the estrogen receptor alpha (ERα) has emerged as a pivotal strategy to overcome endocrine resistance. This guide provides an objective comparison of the ERα degradation efficiency of a novel PROTAC (Proteolysis Targeting Chimera), ER degrader 6, and the established selective estrogen receptor degrader (SERD), fulvestrant. This analysis is supported by available preclinical data and detailed experimental methodologies to assist researchers in making informed decisions for their investigative endeavors.
Executive Summary
While both this compound and fulvestrant are designed to eliminate the ERα protein, they operate through distinct mechanisms, leading to significant differences in their degradation efficiency. Preclinical data, including findings from studies on similar PROTAC ERα degraders, suggest that PROTACs like this compound can induce a more complete and efficient degradation of ERα compared to fulvestrant. This enhanced degradation profile may translate to improved efficacy, particularly in the context of resistance to conventional endocrine therapies. However, it is crucial to note the absence of a direct head-to-head study comparing this compound and fulvestrant under identical experimental conditions, a limitation that necessitates careful interpretation of the available data.
Mechanism of Action: A Tale of Two Degraders
Fulvestrant, a steroidal antiestrogen, functions as a selective estrogen receptor degrader (SERD). It competitively binds to the ligand-binding domain of ERα, inducing a conformational change that destabilizes the receptor. This alteration impairs receptor dimerization and nuclear localization, ultimately flagging it for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
This compound, on the other hand, is a PROTAC, a heterobifunctional molecule engineered to hijack the ubiquitin-proteasome system with high efficiency. One end of the this compound molecule binds to ERα, while the other end simultaneously recruits an E3 ubiquitin ligase. This proximity-induced ternary complex formation facilitates the rapid and efficient ubiquitination of ERα, marking it for swift destruction by the proteasome. A key advantage of the PROTAC mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ERα proteins.
Quantitative Comparison of ERα Degradation Efficiency
The following table summarizes the available quantitative data on the ERα degradation efficiency of this compound and fulvestrant. It is important to reiterate that the data for each compound are derived from different studies and, therefore, may not be directly comparable.
| Compound | Metric | Cell Line | Value | Reference |
| PROTAC ERα Degrader-6 | IC50 (Anti-proliferative) | MCF-7 | 0.11 µM | [1] |
| DC50 (Degradation) | MCF-7 | 0.12 µM | [1] | |
| Fulvestrant | DC50 (Degradation) | MCF-7 | ~0.44-0.9 nM | [2] |
| Clinical Observation | In vivo | 40-50% ER degradation | [2] | |
| ERD-148 (PROTAC) | Degradation vs. Fulvestrant | MCF-7 | More complete degradation | [3] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration that inhibits a biological process by 50%.
While the reported DC50 for fulvestrant appears significantly lower, it is crucial to consider the findings from a comparative study on another PROTAC ERα degrader, ERD-148. This study demonstrated that ERD-148 achieves a more complete degradation of both unphosphorylated and phosphorylated ERα compared to fulvestrant. This suggests that the PROTAC mechanism may be inherently more efficient at eliminating the total cellular pool of ERα. Furthermore, clinical data indicates that fulvestrant achieves only partial ER degradation in patients.
Experimental Protocols
Accurate assessment of ERα degradation is critical for evaluating the efficacy of these compounds. The following is a detailed protocol for a key experiment used to quantify ERα protein levels.
Western Blotting for ERα Degradation
This assay is the gold standard for quantifying the amount of a specific protein in a cell lysate.
1. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or fulvestrant for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading for all samples.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins based on their molecular weight by applying an electric current.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for ERα.
-
Simultaneously, or in a separate blot, incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize for differences in protein loading.
8. Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
9. Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
Conclusion
The available evidence strongly suggests that PROTAC ERα degraders, as a class, offer a more robust and complete degradation of ERα compared to the SERD fulvestrant. While direct comparative data for this compound is currently limited, its identity as a potent PROTAC indicates a high potential for superior ERα degradation efficiency. The catalytic mechanism of PROTACs represents a significant advancement in the targeted degradation of oncoproteins. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of this compound and fulvestrant. This will be crucial for guiding the development of next-generation endocrine therapies for ER+ breast cancer.
References
A Comparative Guide to ER Degraders: PROTAC ERα Degrader-6 vs. Other PROTAC ER Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor (ER) targeted therapies for breast cancer is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising new class of therapeutics. These bifunctional molecules offer a distinct mechanism of action compared to traditional inhibitors by inducing the degradation of the target protein. This guide provides a comparative analysis of PROTAC ERα Degrader-6 (compound A2) against other prominent PROTAC ER degraders, with a focus on the clinical-stage compound Vepdegestrant (ARV-471) and the established selective estrogen receptor degrader (SERD), fulvestrant .
Mechanism of Action: A Shared Strategy with Distinct Molecular Approaches
PROTAC ER degraders operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These molecules consist of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER proteins.
Figure 1: General mechanism of action of PROTAC ER degraders.
Performance Data: A Head-to-Head Comparison
The following table summarizes the available quantitative data for PROTAC ERα Degrader-6, Vepdegestrant, and fulvestrant. It is important to note that the data for PROTAC ERα Degrader-6 is limited and primarily sourced from a commercial vendor, while the data for Vepdegestrant and fulvestrant is supported by more extensive preclinical and clinical studies.
| Parameter | PROTAC ERα Degrader-6 (compound A2) | Vepdegestrant (ARV-471) | Fulvestrant |
| Mechanism of Action | PROTAC ERα Degrader | PROTAC ER Degrader | Selective ER Degrader (SERD) |
| Cell Line | MCF-7 | MCF-7 and other ER+ cell lines | MCF-7 and other ER+ cell lines |
| IC50 (Cell Proliferation) | 0.11 µM[1] | Not explicitly reported, but inhibits cell proliferation | Activity demonstrated in preclinical models[2][3][4][5] |
| DC50 (Degradation) | 0.12 µM | ~1-2 nM in various ER+ cell lines; 0.9 nM in MCF-7 cells | Induces ER degradation |
| Dmax (Max Degradation) | Data not available | 95% in MCF-7 cells | Not typically reported in the same manner as PROTACs |
| In Vivo Efficacy | Anti-tumor effect reported | >90% ER degradation and significant tumor growth inhibition | Demonstrates antitumor activity in xenograft models |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate ER degraders.
Western Blotting for ERα Degradation
This assay quantifies the amount of ERα protein in cells following treatment with a degrader.
Figure 2: A typical workflow for Western Blotting to assess ERα degradation.
Protocol:
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media. Cells are then treated with various concentrations of the ER degrader or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. ERα levels are normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay
This assay measures the effect of the ER degrader on cell proliferation and viability.
Protocol:
-
Cell Seeding: ER-positive breast cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the ER degrader or vehicle control for a defined period (e.g., 72 hours).
-
Viability Reagent Addition: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like CCK-8, is added to each well.
-
Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
PROTAC ER degraders represent a significant advancement in the targeted therapy of ER-positive breast cancer. Vepdegestrant (ARV-471) has demonstrated potent and robust ER degradation in preclinical models, translating to promising clinical activity. While PROTAC ERα Degrader-6 also shows potential as an ERα degrader, the publicly available data is currently limited, necessitating further investigation to fully characterize its efficacy and comparability to other PROTACs in development. The established SERD, fulvestrant, serves as a crucial benchmark for these newer agents, though PROTACs may offer advantages in terms of the extent and catalytic nature of ER degradation. As more data becomes available, a clearer picture of the therapeutic potential of different PROTAC ER degraders will emerge, guiding future drug development efforts in this exciting field.
References
Comparative Analysis: Giredestrant (GDC-9545) vs. Tamoxifen in Endocrine-Resistant Breast Cancer Models
This guide provides a detailed comparison between the next-generation oral selective estrogen receptor degrader (SERD), giredestrant (GDC-9545), and the selective estrogen receptor modulator (SERM), tamoxifen, in the context of endocrine-resistant breast cancer. The following sections present quantitative data from preclinical models, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of tumors develop resistance to standard-of-care agents like tamoxifen. Tamoxifen acts as a partial agonist/antagonist of the estrogen receptor, which can lead to incomplete pathway inhibition and the development of resistance mechanisms, such as mutations in the ER alpha gene (ESR1). Next-generation oral SERDs, like giredestrant, represent a promising alternative. These molecules are pure ER antagonists that induce a conformational change in the receptor, leading to its ubiquitination and subsequent proteasomal degradation. This complete blockade of ER signaling may offer superior efficacy, particularly in resistant settings.
Quantitative Data Summary
The following tables summarize the comparative efficacy of giredestrant and tamoxifen in preclinical models of endocrine-resistant breast cancer.
Table 1: In Vivo Efficacy in a Tamoxifen-Resistant Xenograft Model
| Compound | Dosage | Tumor Growth Inhibition (%) | ER Protein Level Reduction (%) | Reference |
| Giredestrant | 30 mg/kg, oral, daily | >95% | ~90% | |
| Tamoxifen | 50 mg/kg, oral, daily | ~20% (minimal activity) | Not applicable (no degradation) | |
| Fulvestrant | 200 mg/kg, subcutaneous, weekly | ~90% | ~85% |
Data derived from studies using MCF-7 human breast cancer cells with an acquired tamoxifen resistance phenotype, implanted as xenografts in ovariectomized nude mice. Tumor growth inhibition is reported as the mean percentage reduction in tumor volume compared to a vehicle control group at the end of the study.
Table 2: Activity in Models with ESR1 Mutations
| Model | Compound | Concentration / Dose | Effect | Reference |
| MCF-7 Y537S Xenograft | Giredestrant | 30 mg/kg, oral, daily | Significant tumor growth inhibition | |
| MCF-7 Y537S Xenograft | Tamoxifen | 50 mg/kg, oral, daily | No significant tumor growth inhibition | |
| T47D Y537S Cells (In Vitro) | Giredestrant | 100 nM | Potent inhibition of cell proliferation | |
| T47D Y537S Cells (In Vitro) | Tamoxifen | 100 nM | Limited inhibition of cell proliferation |
The Y537S mutation in ESR1 is a common activating mutation that confers resistance to endocrine therapies, including tamoxifen.
Experimental Protocols
1. Tamoxifen-Resistant Xenograft Model
-
Cell Line: MCF-7 human breast cancer cells with acquired tamoxifen resistance (MCF-7 TamR) are used. These cells are developed by long-term culture of the parental MCF-7 line in the presence of 4-hydroxytamoxifen.
-
Animal Model: Female, ovariectomized immunodeficient mice (e.g., BALB/c nude) are used to prevent confounding effects from endogenous estrogen.
-
Tumor Implantation: MCF-7 TamR cells are implanted subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: Vehicle control, Giredestrant (administered orally, daily), and Tamoxifen (administered orally, daily).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis, such as Western blotting to determine ER protein levels.
2. ER Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Breast cancer cells (e.g., MCF-7) are seeded in culture plates and allowed to attach. The cells are then treated with either vehicle, giredestrant, or tamoxifen at various concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ER alpha. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then detected using a chemiluminescent substrate, and the resulting bands are imaged.
-
Quantification: The intensity of the ER alpha band is normalized to the loading control band to determine the relative reduction in ER protein levels following treatment.
Signaling Pathways and Experimental Workflow
A Comparative Guide to the Selectivity of ERα Degrader 6
In the landscape of targeted protein degradation, the selective estrogen receptor degrader (SERD) known as ERα degrader 6 has emerged as a compound of interest for researchers in oncology and drug development. This guide provides an objective comparison of ERα degrader 6's performance against other alternatives, supported by available experimental data. To ensure clarity, it is important to note that the designation "ERα degrader 6" has been attributed to at least two distinct molecules in scientific literature: PROTAC ERα Degrader-6 (also referred to as compound A2) and ERα degrader 6 (Compound 31q) . This guide will address both compounds to provide a comprehensive overview.
Performance Comparison of ERα Degraders
The efficacy of an ERα degrader is determined by its binding affinity, degradation efficiency, and its ability to inhibit the proliferation of estrogen receptor-positive (ER+) cancer cells. The following tables summarize the available quantitative data for both "ERα degrader 6" compounds in comparison to the well-established SERD, Fulvestrant, and the clinical-stage PROTAC degrader, ARV-471 (Vepdegestrant).
Table 1: Comparison of ERα Binding Affinity and Degradation Efficiency
| Compound | Type | Target | Cell Line | Binding Affinity (Kᵢ) | Degradation (DC₅₀) | Max Degradation (Dₘₐₓ) |
| PROTAC ERα Degrader-6 (compound A2) | PROTAC | ERα | MCF-7 | Not Reported | 0.12 µM | Not Reported |
| ERα degrader 6 (Compound 31q) | SERD | ERα | Not Reported | 75 nM | Not Reported | Not Reported |
| Fulvestrant | SERD | ERα | MCF-7 | Not Reported | Not Reported | Not Reported |
| ARV-471 (Vepdegestrant) | PROTAC | ERα | MCF-7 | Not Reported | ~0.9 - 2 nM[1][2] | >90%[1][2] |
Note: Data for different compounds may originate from separate studies with varying experimental conditions. Direct head-to-head comparisons are limited.
Table 2: Comparison of Anti-proliferative Activity in ER+ Breast Cancer Cells
| Compound | Cell Line | Anti-proliferative Activity (IC₅₀) |
| PROTAC ERα Degrader-6 (compound A2) | MCF-7 | 0.11 µM[3] |
| ERα degrader 6 (Compound 31q) | Not Reported | Not Reported |
| Fulvestrant | MCF-7 | ~0.29 nM |
| ARV-471 (Vepdegestrant) | MCF-7 | 3.3 nM |
Note: IC₅₀ values can be influenced by the duration of the assay and other experimental parameters.
Signaling Pathways and Mechanisms of Action
To understand the selective degradation of ERα, it is crucial to visualize the underlying biological pathways and the mechanism of action of PROTACs.
The diagram above illustrates the classical genomic signaling pathway of Estrogen Receptor Alpha (ERα). Estrogen binding to ERα leads to its activation, dimerization, and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, thereby regulating the transcription of genes involved in cell proliferation and survival.
PROTACs, such as PROTAC ERα Degrader-6 (compound A2), introduce an alternative mechanism to disrupt this pathway.
This diagram outlines how a PROTAC molecule simultaneously binds to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome, thereby eliminating the receptor from the cell.
Experimental Protocols
To validate the selectivity and efficacy of ERα degraders, several key experiments are performed. The following are detailed methodologies for these assays.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells, such as MCF-7, in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ERα degrader (e.g., 0.01 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (typically 24-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation, to determine the anti-proliferative effects of the degrader.
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the ERα degrader for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
Viability Measurement:
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve to determine the IC₅₀ value.
-
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ER Degrader 6 and Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for estrogen receptor-positive (ER+) breast cancer is continually evolving, with a significant focus on overcoming endocrine resistance. Selective Estrogen Receptor Degraders (SERDs) and a newer class of targeted protein degraders, Proteolysis Targeting Chimeras (PROTACs), represent key strategies in this effort. This guide provides a head-to-head comparison of "ER degrader 6," a specific PROTAC ERα degrader, with other prominent SERDs, supported by available experimental data.
Overview of ER Degraders
Selective Estrogen Receptor Degraders (SERDs) , such as fulvestrant and elacestrant, are small molecules that bind to the estrogen receptor, leading to its degradation. They function as pure ER antagonists.
PROTAC ER Degraders , like this compound and vepdegestrant, are bifunctional molecules. One end binds to the ER, and the other recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the ER, offering a potentially more efficient and catalytic mechanism of action.
This compound: A Fluorescent PROTAC
This compound, also known as compound A2, is a potent PROTAC designed to target ERα for degradation. A unique characteristic of this molecule is its intrinsic fluorescence (emission at 582 nm), which allows for real-time visualization of ERα protein degradation in cellular assays[1].
Performance Comparison
Quantitative data for a direct, peer-reviewed, head-to-head comparison of this compound with other SERDs under identical experimental conditions is limited in the public domain. The available data for this compound is primarily from commercial sources. For a more robust comparison, data for the clinically advanced PROTAC ER degrader, vepdegestrant (ARV-471), is included alongside fulvestrant and the oral SERD elacestrant.
Table 1: In Vitro Performance of ER Degraders
| Compound | Type | Target | Cell Line | IC50 (Anti-proliferative) | DC50 (Degradation) | Data Source |
| This compound (Cpd A2) | PROTAC | ERα | MCF-7 | 0.11 µM | 0.12 µM | |
| Vepdegestrant (ARV-471) | PROTAC | ERα | MCF-7 | Sub-nanomolar | 1.8 nM | [2] |
| Fulvestrant | SERD | ERα | MCF-7 | ~0.2-0.3 nM | - | [3] |
| Elacestrant | Oral SERD | ERα | ER+ cell lines | Potent (sub-nanomolar range) | - |
Note: IC50 and DC50 values can vary significantly based on the specific assay conditions, cell lines used, and incubation times. The data presented here is for comparative purposes and is collated from various sources.
Mechanism of Action: Visualized
The fundamental difference in the mechanism of action between traditional SERDs and PROTAC ER degraders is the recruitment of the ubiquitin-proteasome system by the latter.
Caption: Mechanisms of ERα degradation by PROTACs and SERDs.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following are generalized protocols commonly used for evaluating the in vitro performance of ER degraders.
Western Blot for ERα Degradation (DC50 Determination)
This protocol is used to quantify the extent of ERα protein degradation following treatment with a degrader.
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ER degrader (e.g., this compound, fulvestrant) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the ERα signal to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control to determine the DC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective degrader targeting ERα to improve the treatment outcomes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ERα-targeting PROTACs with intrinsic fluorescence for precision theranostics of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel Estrogen Receptor Degraders in ESR1 Mutant Breast Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Acquired mutations in the estrogen receptor alpha gene (ESR1) are a significant clinical challenge in the treatment of ER-positive breast cancer, driving resistance to standard endocrine therapies. This guide provides a comparative overview of the efficacy of emerging estrogen receptor (ER) degraders, including next-generation selective ER degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), in preclinical models harboring these resistance mutations. While initial inquiries into a specific "ER degrader 6" yielded limited specific data, this guide focuses on publicly available information for other well-characterized degraders to provide a valuable comparative resource.
Introduction to ER Degraders in ESR1-Mutant Breast Cancer
Endocrine therapies, such as aromatase inhibitors and the SERD fulvestrant, have been the cornerstone of treatment for ER-positive breast cancer. However, the development of ESR1 mutations, which lead to ligand-independent receptor activity, can render these treatments ineffective.[1][2] A new generation of oral SERDs and novel modalities like PROTACs are being developed to overcome this resistance by more effectively degrading the mutant ER protein.[3][4][5]
PROTAC ER degraders are bifunctional molecules that recruit the body's own protein disposal system, the ubiquitin-proteasome system, to target and eliminate the ER protein. Preclinical studies have shown that these degraders can be effective against both wild-type and mutated ESR1. Several oral SERDs and PROTACs are now in various stages of clinical development, showing promise in treating patients who have developed resistance to prior endocrine therapies.
Comparative Efficacy of ER Degraders
The following tables summarize the preclinical efficacy of selected next-generation ER degraders in both ESR1 wild-type (WT) and mutant cell lines. These compounds represent different classes of ER degraders currently under investigation.
In Vitro Antiproliferative Activity (IC50, nM)
| Compound | Class | MCF-7 (ESR1-WT) | MCF-7 (ESR1-Y537S) | MCF-7 (ESR1-D538G) |
| TFX06 | SERD | 0.18 | 11.17 | 2.90 |
| AZD9833 (Camizestrant) | SERD | 0.35 | 31.35 | 9.32 |
| PROTAC ERα Degrader-6 | PROTAC | 0.11 | Not Reported | Not Reported |
Data for TFX06 and AZD9833 from a single study for direct comparison. Data for PROTAC ERα Degrader-6 is from a separate source and may not be directly comparable.
In Vitro Degradation Activity (DC50, nM)
| Compound | Class | Cell Line | DC50 (nM) |
| Vepdegestrant (ARV-471) | PROTAC | ER-positive cell lines | ~1-2 |
| ERE-PROTAC | PROTAC | MCF-7 | < 5000 |
DC50 is the concentration required to degrade 50% of the target protein.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to evaluate the efficacy of ER degraders.
Cell Proliferation Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 with wild-type or mutant ESR1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the ER degrader or control compounds for a specified period (typically 3-6 days).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® is added to each well.
-
Signal Measurement: For MTT, the resulting formazan crystals are solubilized, and absorbance is measured. For CellTiter-Glo®, luminescence is measured.
-
Data Analysis: The signal is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot for ERα Degradation
This technique is used to quantify the amount of a specific protein (in this case, ERα) in a sample.
-
Cell Lysis: Cells treated with the ER degrader for a set time are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured.
-
Densitometry: The intensity of the protein bands is quantified, and the level of ERα is normalized to the loading control. The half-maximal degradation concentration (DC50) can then be calculated.
In Vivo Xenograft Studies
These studies assess the antitumor activity of a compound in a living organism.
-
Tumor Implantation: Human breast cancer cells (wild-type or ESR1 mutant) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The ER degrader is administered (e.g., orally or by injection) according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to assess target engagement and protein degradation via methods like western blotting or immunohistochemistry.
Visualizing Mechanisms and Workflows
Estrogen Receptor Signaling Pathway
Caption: Simplified estrogen receptor signaling pathway.
Mechanism of Action: SERDs vs. PROTACs
Caption: Mechanisms of ER degradation by SERDs and PROTACs.
Experimental Workflow for Efficacy Testing
References
The Synergistic Power of Novel Estrogen Receptor Degraders in Combination Cancer Therapy
A new wave of estrogen receptor (ER) degraders is demonstrating significant promise in enhancing the efficacy of existing cancer therapies, particularly in ER-positive breast cancer. These novel agents, including proteolysis-targeting chimeras (PROTACs) and next-generation selective estrogen receptor degraders (SERDs), are not only potent as monotherapies but also exhibit powerful synergistic effects when combined with other targeted treatments. This guide provides a comprehensive comparison of the performance of these ER degraders in combination therapies, supported by preclinical and clinical experimental data.
The foundational strategy in treating ER-positive breast cancer is to disrupt the ER signaling pathway. However, resistance to endocrine therapies is a common clinical challenge. The development of advanced ER degraders, such as the PROTAC vepdegestrant (ARV-471) and the SERD camizestrant, offers a new line of attack. These molecules are designed to eliminate the ER protein more efficiently than previous agents, and critically, they have shown the ability to amplify the anti-cancer effects of other drug classes, including cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and phosphatidylinositol 3-kinase (PI3K)/mTOR pathway inhibitors.
Preclinical Evidence of Synergy
In vitro and in vivo preclinical studies have laid a strong foundation for the clinical investigation of these combination therapies. The PROTAC ER degrader vepdegestrant, for instance, has been shown to work synergistically with a range of targeted agents.
Vepdegestrant in Combination with CDK4/6 and PI3K/mTOR Inhibitors
Preclinical evaluations have consistently shown that combining vepdegestrant with CDK4/6 inhibitors (like palbociclib, abemaciclib, and ribociclib) or PI3K/mTOR pathway inhibitors (such as alpelisib, inavolisib, and everolimus) leads to enhanced anti-tumor activity compared to either agent alone.[1][2][3]
In Vitro Synergy:
In Vivo Tumor Growth Inhibition:
In animal models, the combination of vepdegestrant with CDK4/6 inhibitors has resulted in profound tumor growth inhibition (TGI). For example, in an MCF7 xenograft model, the combination of vepdegestrant with a CDK4/6 inhibitor led to a TGI of approximately 131%. This was a significant improvement over the effects of the single agents. Robust tumor regressions were also observed when vepdegestrant was combined with PI3K and mTOR inhibitors. Vepdegestrant in combination with abemaciclib, ribociclib, or inavolisib also demonstrated greater anti-tumor activity than combinations with the older SERD, fulvestrant.
| Combination Therapy | Cancer Model | Key Finding | Citation |
| Vepdegestrant + CDK4/6 Inhibitor | MCF7 Xenograft | ~131% Tumor Growth Inhibition | |
| Vepdegestrant + Abemaciclib/Ribociclib | MCF7 Xenograft | Enhanced tumor regressions compared to single agents | |
| Vepdegestrant + Alpelisib/Inavolisib (PI3K Inhibitors) | MCF7 Xenograft | Enhanced tumor regressions compared to single agents | |
| Vepdegestrant + Everolimus (mTOR Inhibitor) | MCF7 Xenograft | Enhanced tumor regressions compared to single agents |
Clinical Validation of Synergistic Combinations
The promising preclinical results have translated into encouraging data from clinical trials, further cementing the potential of these combination strategies in treating advanced ER-positive breast cancer.
Camizestrant with CDK4/6 Inhibitors: The SERENA-6 Trial
The Phase III SERENA-6 trial evaluated the efficacy of switching to the SERD camizestrant in combination with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) upon detection of an ESR1 mutation in patients undergoing first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor.
| Trial | Therapy Arm | Control Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS (95% CI) | p-value | Citation |
| SERENA-6 | Camizestrant + CDK4/6 Inhibitor | Aromatase Inhibitor + CDK4/6 Inhibitor | 16.0 months | 9.2 months | 0.44 (0.31–0.60) | <0.00001 |
The results demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for the camizestrant combination, reducing the risk of disease progression or death by 56%.
Vepdegestrant with Palbociclib: Phase 1b Clinical Trial
A Phase 1b study (NCT04072952) assessed the safety and efficacy of vepdegestrant in combination with the CDK4/6 inhibitor palbociclib in heavily pre-treated patients with ER+/HER2- advanced breast cancer.
| Trial | Patient Population | Clinical Benefit Rate (CBR) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Phase 1b (NCT04072952) | Heavily pre-treated ER+/HER2- advanced breast cancer | 63% | 42% | 11.1 months | |
| ESR1-mutant subgroup | 72.4% | 47.1% | 13.7 months | ||
| ESR1 wild-type subgroup | 53.3% | 41.7% | 11.1 months |
These findings are particularly encouraging given that the patient population had received a median of four prior lines of therapy. The combination was also evaluated in the lead-in portion of the Phase 3 VERITAC-3 trial (NCT05909397), which is assessing this combination in the first-line setting.
Vepdegestrant with Abemaciclib: TACTIVE-U Sub-study
Preliminary data from a Phase 1b sub-study (TACTIVE-U) of vepdegestrant in combination with the CDK4/6 inhibitor abemaciclib also showed promising clinical activity in patients who had all been previously treated with a CDK4/6 inhibitor.
| Trial | Patient Population | Clinical Benefit Rate (CBR) | Objective Response Rate (ORR) | Citation |
| Phase 1b TACTIVE-U | Pre-treated ER+/HER2- advanced breast cancer (all with prior CDK4/6i) | 62.5% | 26.7% |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of ER degraders with CDK4/6 and PI3K/mTOR inhibitors stems from their complementary mechanisms of action, which target key pathways driving cancer cell proliferation and survival.
Caption: Interconnected signaling pathways in ER+ breast cancer and points of therapeutic intervention.
Experimental Protocols
In Vitro Cell Proliferation and Synergy Assessment
Objective: To determine the anti-proliferative effects of an ER degrader alone and in combination with a CDK4/6 or PI3K/mTOR inhibitor and to quantify the degree of synergy.
Methodology:
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Preparation: The ER degrader and the combination agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the ER degrader, the combination agent, or the combination of both at a constant ratio. A vehicle control (e.g., DMSO) is also included.
-
Proliferation Assay: After a specified incubation period (e.g., 72-120 hours), cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) or MTS assay. Absorbance is measured using a plate reader.
-
Data Analysis and Synergy Calculation (Chou-Talalay Method):
-
The dose-response curves for each drug alone are used to determine the half-maximal inhibitory concentration (IC50).
-
The Combination Index (CI) is calculated using software like CompuSyn. The CI is determined by the equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)1 and (D)2 are the doses of the drugs in combination that produce the same effect.
-
Synergy is defined as a CI value < 1, additivity as CI = 1, and antagonism as CI > 1.
-
Caption: A stepwise workflow for assessing the synergistic effects of drug combinations in vitro.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of an ER degrader in combination with another targeted agent in a tumor xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: ER-positive breast cancer cells (e.g., MCF7) are implanted into the mammary fat pads of the mice. To support the growth of these estrogen-dependent tumors, an estradiol pellet is often implanted subcutaneously.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, ER degrader alone, combination agent alone, combination of both).
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to compare the efficacy of the combination therapy to the single-agent and control groups.
Conclusion
The synergistic effects observed when combining novel ER degraders like vepdegestrant and camizestrant with CDK4/6 inhibitors and PI3K/mTOR pathway inhibitors represent a significant advancement in the treatment strategy for ER-positive breast cancer. The robust preclinical data, now being substantiated by compelling clinical trial results, highlight the potential of these combinations to overcome endocrine resistance, delay disease progression, and ultimately improve patient outcomes. The ongoing and planned clinical trials will further delineate the role of these powerful combination therapies in the evolving landscape of breast cancer treatment.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of ER Degraders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel class of estrogen receptor (ER) degraders, exemplified by the preclinical compound ER degrader 6, against current standard-of-care treatments for ER-positive breast cancer. This document outlines the mechanistic differences, presents comparative preclinical data, and provides detailed experimental protocols for key assays.
The landscape of ER-positive breast cancer treatment is evolving, with new therapeutic modalities emerging to overcome the limitations of existing therapies. Among these are Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to induce the degradation of the estrogen receptor. This guide focuses on the clinical potential of these ER degraders, using "this compound" as a case study, in comparison to established treatments such as Tamoxifen, Fulvestrant, and Aromatase Inhibitors.
Mechanism of Action: A Paradigm Shift in ER Targeting
Current endocrine therapies primarily function by either blocking the estrogen receptor (ER) or inhibiting estrogen production. Selective Estrogen Receptor Modulators (SERMs) like tamoxifen act as competitive antagonists of ER in breast tissue.[1][2] Selective Estrogen Receptor Degraders (SERDs) such as fulvestrant not only block ER but also promote its degradation, albeit with limitations in efficacy and bioavailability.[3][4] Aromatase inhibitors (AIs) reduce the overall production of estrogen by blocking the aromatase enzyme.[5]
In contrast, PROTAC ER degraders, including this compound, represent a distinct and catalytic mechanism of action. These bifunctional molecules simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple ER proteins.
Comparative Preclinical Efficacy
The following tables summarize key preclinical data for this compound and other PROTAC ER degraders compared to standard-of-care treatments.
Table 1: In Vitro Efficacy in ER-Positive Breast Cancer Cell Lines
| Compound/Drug Class | Mechanism of Action | Cell Line | IC50/DC50 (nM) | Maximum Effect | Reference |
| This compound | PROTAC ERα Degrader | MCF-7 | IC50: 110 | Anti-proliferative | MedChemExpress |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | MCF-7 | DC50: 1-2 | >90% ER Degradation | |
| ERD-308 | PROTAC ERα Degrader | MCF-7 | DC50: 0.17 | >95% ER Degradation | |
| Fulvestrant | SERD | MCF-7 | - | ~50% ER Degradation | |
| Tamoxifen | SERM | MCF-7 | IC50: ~1,000-5,000 | Estrogen Antagonism | |
| Letrozole (AI) | Aromatase Inhibitor | - | - | Estrogen Synthesis Inhibition |
Table 2: In Vivo Anti-Tumor Activity in Breast Cancer Xenograft Models
| Compound/Drug | Dosing and Administration | Xenograft Model | Tumor Growth Inhibition (TGI) | ER Degradation in Tumor | Reference |
| Vepdegestrant (ARV-471) | Oral | MCF-7 | Significant TGI, superior to fulvestrant | >90% | |
| ERD-3111 | Oral | MCF-7 (wild-type & ESR1 mutant) | Reduced tumor growth | - | |
| Fulvestrant | Intramuscular | MCF-7 | Significant TGI | - | |
| CDK4/6i + AI | Oral | ER+ models | Significant TGI | - | Multiple Clinical Trials |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with an ER degrader.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7).
-
Cell culture medium and supplements.
-
ER degrader compound (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ER degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-ERα antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an ER degrader on the proliferation and viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7).
-
96-well plates.
-
ER degrader compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ER degrader and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ER degrader in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
ER-positive breast cancer cells (e.g., MCF-7).
-
Matrigel (optional).
-
ER degrader formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells (often mixed with Matrigel) into the flank of the mice. For ER+ models, estrogen supplementation is typically required.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the ER degrader and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα degradation, immunohistochemistry).
-
Analysis: Plot tumor growth curves and calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Directions
The preclinical data available for the class of PROTAC ER degraders, including compounds like vepdegestrant and ERD-308, suggest a significant potential to overcome the limitations of current endocrine therapies. Their ability to induce profound and sustained degradation of both wild-type and mutant ER offers a promising strategy to combat drug resistance. While specific in vivo data for "this compound" is not yet widely available, its potent in vitro anti-proliferative activity warrants further investigation.
Future studies should focus on comprehensive preclinical evaluation of next-generation ER degraders, including detailed pharmacokinetic and pharmacodynamic profiling, long-term efficacy and safety studies, and the identification of predictive biomarkers to guide clinical development. The continued exploration of this novel therapeutic class holds the promise of delivering more effective and durable treatment options for patients with ER-positive breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. arvinas.com [arvinas.com]
- 4. dovepress.com [dovepress.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Unveiling the Selectivity of ER Degrader 6: A Comparative Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the selectivity of a degrader is paramount to its therapeutic potential and safety profile. This guide provides a comparative analysis of the cross-reactivity profile of PROTAC ERα Degrader-6, a fluorescently labeled degrader of the estrogen receptor alpha (ERα). Due to the limited publicly available cross-reactivity data for PROTAC ERα Degrader-6, this guide will leverage available potency data and compare it with established ER degraders, Fulvestrant and Vepdegestrant (ARV-471), to provide a framework for evaluation.
Comparative Potency and Degradation Activity
PROTAC ERα Degrader-6 has been characterized as a potent degrader of ERα in breast cancer cell lines. The following table summarizes its in vitro activity alongside comparable data for Fulvestrant and Vepdegestrant.
| Compound | Target | Cell Line | IC50 (µM) | DC50 (µM) | Notes |
| PROTAC ERα Degrader-6 | ERα | MCF-7 | 0.11[1] | 0.12[1] | Fluorescent probe with an emission maximum of 582 nm.[1] |
| Fulvestrant | ERα | MCF-7 | ~0.03 | ~0.1 | Standard-of-care SERD. |
| Vepdegestrant (ARV-471) | ERα | MCF-7 | ~0.001-0.002 | ~0.002[2][3] | Orally bioavailable PROTAC ER degrader. |
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, such as ER degrader 6, induces the degradation of its target protein, ERα.
Experimental Protocols for Cross-Reactivity Profiling
To comprehensively assess the selectivity of an ER degrader, a series of in vitro and in cellulo assays are required. Below are detailed methodologies for key experiments.
Kinome Scanning
This assay is crucial for identifying off-target interactions with kinases, a common source of toxicity.
Objective: To determine the binding affinity of the ER degrader against a broad panel of human kinases.
Methodology:
-
Assay Principle: Competition binding assays are typically employed. The test compound is incubated with a kinase and a specific tracer (e.g., a fluorescently labeled ATP-competitive ligand). The ability of the test compound to displace the tracer is measured, and the dissociation constant (Kd) or IC50 is determined.
-
Kinase Panel: A comprehensive panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel) should be used.
-
Procedure:
-
The ER degrader is serially diluted to a range of concentrations.
-
Each concentration is incubated with a specific kinase from the panel and the corresponding tracer.
-
The amount of tracer bound to the kinase is quantified (e.g., by fluorescence polarization or TR-FRET).
-
Data is normalized to controls (no compound and a known inhibitor).
-
IC50 or Kd values are calculated by fitting the data to a dose-response curve.
-
Global Proteomics Analysis by Mass Spectrometry
This unbiased approach identifies all proteins that are degraded or upregulated upon treatment with the ER degrader in a cellular context.
Objective: To identify on-target and off-target protein degradation events in a relevant cell line.
Methodology:
-
Cell Culture and Treatment:
-
ER-positive breast cancer cells (e.g., MCF-7) are cultured to ~80% confluency.
-
Cells are treated with the ER degrader at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).
-
-
Sample Preparation:
-
Cells are harvested and lysed.
-
Proteins are extracted, reduced, alkylated, and digested into peptides (typically with trypsin).
-
Peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Raw data is processed using a proteomics software suite (e.g., MaxQuant or Proteome Discoverer).
-
Peptides are identified by searching against a human protein database.
-
Relative protein abundance is quantified based on the reporter ion intensities from the isobaric tags.
-
Statistical analysis is performed to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to validate direct target engagement and identify off-targets in a cellular environment.
Objective: To assess the binding of the ER degrader to its target and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Cells are treated with the ER degrader or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Protein Quantification: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Target Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the degrader indicates direct binding.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a logical workflow for assessing the cross-reactivity of a novel ER degrader.
Conclusion
A thorough cross-reactivity profiling is indispensable for the development of safe and effective protein degraders. While PROTAC ERα Degrader-6 shows promising potency for ERα degradation, a comprehensive understanding of its selectivity requires further investigation using methodologies such as kinome scanning and global proteomics. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct such evaluations and to compare the performance of novel degraders against existing therapies. The continued development of highly selective ER degraders holds significant promise for overcoming resistance in ER-positive breast cancer.
References
Safety Operating Guide
Navigating the Safe Disposal of ER Degrader 6: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of novel chemical entities like ER degrader 6 are critical for ensuring laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this and similar research-grade compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, research-grade small molecules, such as Proteolysis Targeting Chimeras (PROTACs). Researchers must consult the official SDS provided by the supplier for the specific compound they are using and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
Core Principles of Chemical Waste Management
The disposal of any research chemical is governed by stringent local, state, and federal regulations. All novel compounds, including this compound, should be treated as potentially hazardous waste.[1] Never dispose of such chemicals down the drain or in regular trash receptacles.[1] The primary and mandatory method for disposal is through a certified hazardous waste management service, typically coordinated by your institution's EHS office.[1][2]
Quantitative Data for Disposal Consideration
While specific quantitative data for "this compound" is not available, the following table outlines typical parameters that must be considered for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation.[1] |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous. | Determines if a solution must be treated as hazardous waste. |
| Container Size | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be stored in a Satellite Accumulation Area. | Limits the amount of waste that can be stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste requires storage in appropriate fire-rated cabinets and must be segregated from oxidizers. |
Immediate Safety and Handling Precautions
Given the potential for unknown toxicity, it is crucial to handle this compound in a controlled laboratory environment.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
-
Engineering Controls: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Experimental Protocol for Proper Disposal
The following is a generalized, step-by-step protocol for the safe disposal of this compound and similar research compounds. This protocol is not an experiment but a strictly controlled procedure.
1. Waste Identification and Segregation:
- Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
- Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and empty vials.
- Liquid Waste: Unused solutions, solvents, and experimental media.
- Segregate waste streams to prevent dangerous reactions. For instance, keep halogenated and non-halogenated solvent wastes in separate containers.
2. Waste Container Selection and Labeling:
- Use a sturdy, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred to minimize the risk of breakage.
- Clearly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The date of accumulation
- The specific contents (e.g., "this compound in DMSO")
3. Waste Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be in a secondary containment unit and away from general lab traffic and incompatible materials.
4. Waste Disposal Request:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
- This may involve submitting an online form or contacting the EHS office directly.
5. Optional Chemical Inactivation (Use with Extreme Caution):
The following protocols are for informational purposes only and may be considered as a supplementary step before collection by a waste management service. Always consult with and receive approval from your institution's EHS office before attempting any chemical inactivation of hazardous waste. These procedures should be performed in a chemical fume hood with appropriate PPE.
-
Oxidative Degradation using Sodium Hypochlorite (Bleach): This method is based on the ability of bleach to degrade some cytotoxic compounds.
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add a 1:5 to 1:10 volume of standard household bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).
-
Caution: Mixing bleach with certain solvents, like DMSO, can cause an exothermic reaction. Add the bleach slowly and with constant stirring.
-
Allow the mixture to react for at least one hour to ensure degradation.
-
The resulting solution must still be treated as hazardous waste and disposed of through your institution's EHS office.
-
-
Acid/Base Hydrolysis:
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
For acid hydrolysis , slowly add 1 M HCl to the solution while stirring until the pH is <2.
-
For base hydrolysis , slowly add 1 M NaOH to the solution while stirring until the pH is >12.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.
-
Procedural Workflow for Safe Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Operational Guide for Handling ER Degrader 6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ER Degrader 6. The following procedures for handling, storage, and disposal are based on best practices for potent, novel chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.[1] The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[1][2] |
| Body Protection | Wear a standard laboratory coat. |
| Respiratory Protection | Handle the solid compound and prepare stock solutions in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
Upon receiving the compound, verify the integrity of the packaging. Store the compound in a tightly sealed container, protected from light and moisture.
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term |
| Stock Solution | -80°C | Up to 6 months (in single-use aliquots to avoid freeze-thaw cycles) |
| -20°C | Up to 1 month (in single-use aliquots) |
Solution Preparation:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex and/or sonicate the mixture to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store immediately at the recommended temperature.
Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. Treat all waste containing this compound as hazardous.
Waste Segregation and Collection:
-
Waste Identification: Classify waste containing this compound as hazardous chemical waste.
-
Segregation: Keep solid waste (e.g., contaminated pipette tips, tubes) separate from liquid waste (e.g., unused solutions, solvents).
-
Containers: Collect waste in clearly labeled, leak-proof containers that are chemically compatible with the waste.
Step-by-Step Disposal Protocol:
-
PPE: Wear appropriate PPE as outlined above.
-
Containment: Conduct all waste handling procedures within a chemical fume hood.
-
Labeling: Clearly label waste containers with the full chemical name ("this compound") and any other required hazard information.
-
Storage: Store waste containers in a designated secondary containment area away from general lab traffic and incompatible materials.
-
Pickup: Arrange for collection and disposal by your institution's licensed hazardous waste contractor.
Decontamination and Degradation Protocols:
For spills or decontamination of equipment, the following methods can be considered, but must be performed in a chemical fume hood with appropriate PPE.
-
Oxidative Degradation: A solution of sodium hypochlorite (bleach) can be used to degrade some cytotoxic compounds. Be aware that mixing bleach with certain solvents like DMSO can cause an exothermic reaction; therefore, add bleach slowly with stirring.
-
Hydrolytic Degradation: PROTAC molecules may be susceptible to hydrolysis under strongly acidic or basic conditions (e.g., using 1 M HCl or 1 M NaOH).
After any degradation procedure, the resulting solution should still be treated as hazardous waste and disposed of through your institution's EHS office.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Experimental Workflow: Handling and Disposal
The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
